21-Angeloyl-protoaescigenin
Description
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Properties
Molecular Formula |
C35H56O7 |
|---|---|
Molecular Weight |
588.8 g/mol |
IUPAC Name |
[(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,5,10-trihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C35H56O7/c1-9-20(2)29(41)42-28-27(40)35(19-37)22(16-30(28,3)4)21-10-11-24-31(5)14-13-25(38)32(6,18-36)23(31)12-15-33(24,7)34(21,8)17-26(35)39/h9-10,22-28,36-40H,11-19H2,1-8H3/b20-9-/t22-,23+,24+,25-,26+,27-,28-,31-,32+,33+,34+,35-/m0/s1 |
InChI Key |
ZVFCKHLBNXUAAD-AVTDRASNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of 21-Angeloyl-protoaescigenin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
21-Angeloyl-protoaescigenin, a triterpenoid (B12794562) saponin (B1150181) aglycone, is emerging as a molecule of significant interest in pharmacological research due to its potential anti-inflammatory and anti-cancer properties. This technical guide delineates the core mechanisms of action of this compound, drawing upon evidence from studies on related protoaescigenin (B8773068) derivatives and the broader class of triterpenoid saponins (B1172615). The primary mechanisms involve the potent inhibition of the pro-inflammatory NF-κB signaling pathway and the induction of apoptosis in cancer cells through both intrinsic and extrinsic pathways. This document provides a comprehensive overview of the signaling cascades, quantitative data on the bioactivity of related compounds, and detailed experimental protocols for investigating these mechanisms.
Introduction
This compound is a natural product derived from the hydrolysis of saponins found in plants such as the horse chestnut (Aesculus hippocastanum). It belongs to the class of oleanane-type triterpenoid saponins, which are known for a wide range of biological activities. The presence of the angeloyl group at the C-21 position is believed to be a critical determinant of its bioactivity. This guide focuses on the two primary pillars of its mechanism of action: its anti-inflammatory and anti-cancer effects.
Anti-Inflammatory Mechanism of Action
The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Inhibition of the NF-κB Signaling Pathway
This compound is hypothesized to inhibit the canonical NF-κB pathway through the following steps:
-
Inhibition of IKK complex: The compound may interfere with the IκB kinase (IKK) complex, preventing the phosphorylation of the inhibitory protein IκBα.
-
Prevention of IκBα Degradation: By inhibiting IκBα phosphorylation, its subsequent ubiquitination and proteasomal degradation are prevented.
-
Sequestration of NF-κB in the Cytoplasm: With IκBα remaining intact, the NF-κB (p50/p65) dimer is sequestered in the cytoplasm, preventing its translocation to the nucleus.
-
Downregulation of Pro-inflammatory Gene Expression: The absence of nuclear NF-κB leads to a significant reduction in the transcription of pro-inflammatory genes, including TNF-α, IL-6, iNOS, and COX-2.
Quantitative Data: Anti-Inflammatory Activity
| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |
| Angelica sinensis Water Extract | Inhibition of TNF-α production | RAW 264.7 | 387.3 µg/mL | [1] |
| Angelica sinensis Water Extract | Inhibition of IL-6 production | RAW 264.7 | 954.3 µg/mL | [1] |
| Crude Protein Extract of Zingiber ottensii | Inhibition of Nitric Oxide (NO) production | RAW 264.7 | 38.6 ± 0.34 µg/mL | [2] |
| Chrysamide B | Inhibition of Nitric Oxide (NO) production | RAW 264.7 | 0.010 µM | [3] |
| Epimuqubilin A | Inhibition of Nitric Oxide (NO) production | RAW 264.7 | 7.4 µM | [4] |
Anti-Cancer Mechanism of Action
The anti-cancer activity of this compound is believed to be mediated through the induction of apoptosis, or programmed cell death, in cancer cells. This process is orchestrated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.
Induction of Apoptosis
-
Extrinsic Pathway: this compound may upregulate the expression of death receptors (e.g., Fas, TRAIL receptors) on the surface of cancer cells. Binding of their cognate ligands initiates a signaling cascade that leads to the activation of initiator caspase-8, which in turn activates the executioner caspase-3.
-
Intrinsic Pathway: The compound can induce mitochondrial stress, leading to a disruption of the mitochondrial membrane potential. This results in the release of cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then activates caspase-3.
-
Modulation of Bcl-2 Family Proteins: A key aspect of the intrinsic pathway is the regulation of the Bcl-2 family of proteins. This compound likely downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates the expression of pro-apoptotic proteins like Bax, thereby shifting the balance towards apoptosis.
-
Caspase Cascade Activation: Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data: Cytotoxic Activity
Direct cytotoxic data for this compound is limited. However, studies on its close structural analog, Protoescigenin 21-tiglate, and the parent saponin mixture, escin, provide valuable insights into its potential anti-cancer efficacy.[5]
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Protoescigenin 21-tiglate | MCF-7 | Breast Cancer | 38.2 µM | [5] |
| Protoescigenin 21-tiglate | HeLa | Cervical Cancer | 33 µM | [5] |
| Escin | C6 | Glioma | 23 µg/mL | [3] |
| Escin | A549 | Lung Adenocarcinoma | 14 µg/mL | [3] |
| Escin | CHL-1 | Skin Melanoma | 6 µg/mL | [2] |
| Diosgenin (B1670711) derivative (7g) | K562 | Leukemia | 4.41 µM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Workflow:
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants to assess the inhibitory effect of this compound on iNOS activity.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and vehicle-treated controls.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α; 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The reduction in luciferase activity in treated cells compared to stimulated controls indicates inhibition of the NF-κB pathway.
Western Blot Analysis for Caspase-3 Cleavage and Bcl-2/Bax Expression
This technique is used to detect the activation of caspase-3 and changes in the expression of Bcl-2 family proteins.
Methodology:
-
Protein Extraction: Treat cancer cells with this compound for a specified time. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels. An increase in the cleaved caspase-3 band and the Bax/Bcl-2 ratio indicates the induction of apoptosis.
Conclusion
This compound demonstrates significant potential as a therapeutic agent through its dual action on inflammatory and cancer-related pathways. Its ability to inhibit the NF-κB signaling cascade provides a strong rationale for its development as an anti-inflammatory drug. Concurrently, its capacity to induce apoptosis in cancer cells, likely through the modulation of the intrinsic and extrinsic pathways, positions it as a promising candidate for anti-cancer drug discovery. The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise molecular targets and to fully elucidate the therapeutic potential of this compelling natural compound. Further research, particularly focusing on in vivo efficacy and safety, is warranted.
References
- 1. Critical review on anti-inflammation effects of saponins and their molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Escin induces cell death in human skin melanoma cells through apoptotic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Escin reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of diosgenin derivatives as apoptosis inducers through mitochondria-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of 21-Angeloyl-protoaescigenin in Aesculus hippocastanum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 21-Angeloyl-protoaescigenin, a key bioactive triterpenoid (B12794562) saponin (B1150181) found in the horse chestnut (Aesculus hippocastanum). This document details the enzymatic steps, key intermediates, and regulatory aspects of the biosynthetic pathway, supported by available quantitative data and detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows.
Introduction
The horse chestnut (Aesculus hippocastanum) is a rich source of bioactive triterpenoid saponins (B1172615), collectively known as aescin. Among these, this compound is a significant precursor to many of the major aescin compounds. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications, which include anti-inflammatory, anti-edematous, and vasoprotective effects.[1] The biosynthesis of this complex molecule involves a multi-step process catalyzed by several enzyme families, including oxidosqualene cyclases, cytochrome P450 monooxygenases (CYP450s), UDP-glycosyltransferases (UGTs), and acyltransferases.[2][3][4]
The Biosynthetic Pathway
The biosynthesis of this compound originates from the cyclization of 2,3-oxidosqualene (B107256) and proceeds through a series of oxidative and acylation steps. The pathway can be broadly divided into three main stages:
-
Formation of the Triterpene Skeleton: The initial step involves the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene scaffold, β-amyrin. This reaction is catalyzed by a specific oxidosqualene cyclase.
-
Oxidative Modifications of the Aglycone: The β-amyrin backbone undergoes a series of regio- and stereospecific hydroxylations catalyzed by cytochrome P450 monooxygenases to yield the protoaescigenin (B8773068) aglycone.
-
Acylation: The final step in the formation of this compound is the attachment of an angeloyl group at the C-21 position of protoaescigenin, a reaction mediated by a BAHD acyltransferase.
Recent genomic and transcriptomic analyses of Aesculus hippocastanum and the related species Aesculus pavia have led to the identification of several key enzymes involved in this pathway.[5][6][7][8][9]
Key Enzymes and Intermediates
The following table summarizes the key enzymes and their functions in the biosynthesis of this compound.
| Step | Enzyme Class | Gene/Enzyme Name | Substrate | Product | Reference(s) |
| 1 | Oxidosqualene Cyclase | AhOSC1 | 2,3-Oxidosqualene | β-amyrin | [5][6] |
| 2 | Cytochrome P450 | ApCYP1 | β-amyrin | 21β-hydroxy-β-amyrin | [5][6] |
| 3 | Cytochrome P450 | AhCYP2 | 21β-hydroxy-β-amyrin | 21β,22α-dihydroxy-β-amyrin | [5][6] |
| 4 | Cytochrome P450 | AhCYP3 | 21β,22α-dihydroxy-β-amyrin | 21β,22α,24-trihydroxy-β-amyrin | [5][6] |
| 5 | Cytochrome P450 | (Unidentified) | 21β,22α,24-trihydroxy-β-amyrin | Protoaescigenin | [5][6] |
| 6 | BAHD Acyltransferase | AcBAHD6 | Protoaescigenin, Angeloyl-CoA | This compound | [7][8] |
Quantitative Data
Quantitative analysis of aescin and its precursors in Aesculus hippocastanum has been performed primarily using High-Performance Liquid Chromatography (HPLC). The content of major saponins, including those derived from this compound, can vary based on factors such as the part of the plant, age, and storage conditions.
Table 1: Content of Major Saponins in Aesculus hippocastanum Seeds
| Compound | Content in Endosperm (g/kg) (Year 2012) | Content in Endosperm (g/kg) (Year 2014) | Content in Seed Skin (g/kg) (Year 2012) | Content in Seed Skin (g/kg) (Year 2014) | Reference |
| Escin Ia | 24.5 ± 0.31 | 16.8 ± 0.25 | 0.15 ± 0.006 | 0.09 ± 0.004 | [10] |
| Escin Ib | 15.3 ± 0.22 | 10.1 ± 0.18 | 0.09 ± 0.004 | 0.05 ± 0.003 | [10] |
| Isoescin Ia | 7.8 ± 0.11 | 5.2 ± 0.09 | 0.05 ± 0.002 | 0.03 ± 0.001 | [10] |
| Isoescin Ib | 4.45 ± 0.08 | 2.8 ± 0.06 | 0.03 ± 0.001 | 0.02 ± 0.001 | [10] |
| Total | 52.1 | 34.9 | 0.32 | 0.19 | [10] |
Data presented as mean ± standard deviation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Heterologous Expression of Biosynthetic Enzymes in Nicotiana benthamiana
This protocol is adapted from studies that successfully characterized aescin biosynthetic enzymes.[5][6][11]
Objective: To transiently express candidate genes in N. benthamiana to assess their enzymatic function in vivo.
Materials:
-
Agrobacterium tumefaciens strain GV3101 carrying the expression construct(s) of interest.
-
Healthy 4-6 week old Nicotiana benthamiana plants.
-
Infiltration medium: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone.
-
YEP medium with appropriate antibiotics.
-
Syringes (1 mL, needleless).
Procedure:
-
Agrobacterium Culture:
-
Inoculate 5 mL of YEP medium containing appropriate antibiotics with a single colony of A. tumefaciens harboring the desired plasmid.
-
Incubate at 28°C with shaking at 220 rpm for 16-24 hours.
-
Inoculate 50 mL of YEP medium with the starter culture and grow until the OD₆₀₀ reaches 0.8-1.0.
-
-
Preparation of Infiltration Suspension:
-
Pellet the Agrobacterium cells by centrifugation at 4,000 x g for 10 minutes at room temperature.
-
Resuspend the pellet in infiltration medium to a final OD₆₀₀ of 0.5.
-
Incubate the suspension at room temperature for 2-4 hours in the dark.
-
-
Infiltration:
-
Using a 1 mL needleless syringe, gently infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants.
-
Infiltrate at least three leaves per plant and three plants per construct.
-
-
Plant Incubation and Harvest:
-
Grow the infiltrated plants for 5-7 days under standard greenhouse conditions.
-
Harvest the infiltrated leaf patches and immediately freeze in liquid nitrogen. Store at -80°C until metabolite extraction.
-
Metabolite Extraction and LC-MS Analysis
Objective: To extract and analyze triterpenoid saponins from plant material.
Materials:
-
Frozen plant tissue.
-
80% (v/v) methanol (B129727).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
-
C18 reverse-phase column.
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
Procedure:
-
Extraction:
-
Grind the frozen leaf tissue to a fine powder in liquid nitrogen.
-
Add 1 mL of 80% methanol to 100 mg of powdered tissue.
-
Vortex vigorously and sonicate for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and repeat the extraction of the pellet.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Resuspend the dried extract in 200 µL of 80% methanol for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject 5-10 µL of the resuspended extract onto a C18 column.
-
Use a gradient elution program, for example: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
Set the mass spectrometer to acquire data in both positive and negative ion modes.
-
Analyze the data to identify and quantify the triterpenoid saponins based on their retention times and mass spectra, comparing to authentic standards where available.
-
In Vitro Enzyme Assay for BAHD Acyltransferase
This protocol is a general method for assaying the activity of BAHD acyltransferases.[5][12][13]
Objective: To determine the enzymatic activity of a purified BAHD acyltransferase.
Materials:
-
Purified recombinant BAHD acyltransferase.
-
Protoaescigenin (substrate).
-
Angeloyl-CoA (acyl donor).
-
Assay buffer: 100 mM Tris-HCl (pH 7.5).
-
Quenching solution: 20% acetic acid.
-
LC-MS system for product analysis.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 µM protoaescigenin, 200 µM angeloyl-CoA, and 1-5 µg of purified enzyme in a total volume of 100 µL of assay buffer.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 30°C for 30-60 minutes.
-
-
Reaction Quenching and Product Analysis:
-
Stop the reaction by adding 20 µL of 20% acetic acid.
-
Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS to detect the formation of this compound.
-
Visualization of Pathways and Workflows
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound in Aesculus hippocastanum.
Experimental Workflow for Enzyme Characterization
References
- 1. madbarn.com [madbarn.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Infiltration of Nicotiana benthamiana Protocol for Transient Expression via Agrobacterium [bio-protocol.org]
- 7. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Transient Expression in Nicotiana Benthamiana Leaves for Triterpene Production at a Preparative Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
Unveiling 21-Angeloyl-protoaescigenin: A Technical Guide to its Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
21-Angeloyl-protoaescigenin, a prominent triterpenoid (B12794562) saponin (B1150181), has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of its primary natural source, the horse chestnut tree (Aesculus hippocastanum), and details the methodologies for its extraction and purification. Furthermore, this document elucidates the compound's mechanism of action, with a particular focus on its modulation of key inflammatory signaling pathways, providing a foundation for future research and drug development endeavors.
Natural Sources of this compound
The principal natural source of this compound is the seeds of the horse chestnut tree, Aesculus hippocastanum. This deciduous tree is native to the Balkan Peninsula but is now cultivated worldwide for its ornamental and medicinal properties. The compound is not found in isolation but as part of a complex mixture of triterpenoid saponins (B1172615) collectively known as aescin (or escin). Aescin is a major bioactive component of horse chestnut seed extract and is itself comprised of numerous structurally related compounds.[1][2]
This compound is a derivative of protoaescigenin (B8773068), which serves as the aglycone (non-sugar) core for a variety of saponins found in Aesculus species. The defining feature of this compound is the presence of an angeloyl group esterified at the C-21 position of the protoaescigenin backbone.
Extraction and Purification of this compound
The extraction and purification of this compound from horse chestnut seeds is a multi-step process that begins with the extraction of the crude aescin mixture, followed by chromatographic separation to isolate the target compound.
Extraction of Crude Aescin
A widely employed method for the initial extraction of the saponin mixture from horse chestnut seeds is ultrasonic-assisted solvent extraction. This technique utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to efficient extraction.
Experimental Protocol: Ultrasonic-Assisted Extraction of Aescin
-
Sample Preparation: Dried horse chestnut seeds are ground into a fine powder to increase the surface area for extraction.
-
Solvent System: A 70% aqueous methanol (B129727) solution is used as the extraction solvent.
-
Extraction Conditions: The powdered seed material is suspended in the solvent and subjected to ultrasonication at a temperature of 80°C for a duration of 4 hours.
-
Filtration and Concentration: The resulting mixture is filtered to remove solid plant material. The filtrate, containing the crude aescin extract, is then concentrated under reduced pressure to remove the solvent.
Purification of this compound by Preparative High-Performance Liquid Chromatography (HPLC)
Following the initial extraction, preparative HPLC is the method of choice for the isolation and purification of this compound from the complex aescin mixture. The following protocol is based on established methods for the separation of isomeric saponins from Aesculus species.
Experimental Protocol: Preparative HPLC Purification
-
Column: A reversed-phase C18 column is employed for the separation.
-
Mobile Phase: A gradient elution system consisting of acetonitrile (B52724) and a 0.10% aqueous orthophosphoric acid solution is utilized. The gradient is optimized to achieve separation of the various saponin isomers. A typical starting condition is a 39:61 (v/v) ratio of acetonitrile to acidic water.
-
Flow Rate: The mobile phase is pumped at a constant flow rate, typically around 0.5 mL/min for analytical scale, which would be scaled up for preparative purposes.
-
Detection: The eluent is monitored using a UV detector at a wavelength of 210 nm.
-
Fraction Collection: Fractions corresponding to the peak of this compound (identified by comparison with a reference standard or by subsequent structural analysis) are collected.
-
Solvent Evaporation: The collected fractions are subjected to evaporation under reduced pressure to yield the purified 2-Angeloyl-protoaescigenin.
Quantitative Data
The following tables summarize quantitative data related to the extraction and analysis of saponins from Aesculus hippocastanum seeds.
Table 1: Optimized Ultrasonic Extraction Parameters for Aescin
| Parameter | Value |
| Solvent | 70% Methanol |
| Temperature | 80 °C |
| Time | 4 hours |
Table 2: HPLC Parameters for the Analysis of Major Saponins
| Parameter | Specification |
| Column | Zorbax SB-ODS (150 mm x 2.1 mm, 3 µm) |
| Mobile Phase | Acetonitrile : 0.10% Orthophosphoric Acid (39:61 v/v) |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 30 °C |
Biological Activity and Signaling Pathways
This compound, as a key component of aescin, exhibits significant anti-inflammatory properties. Its mechanism of action involves the modulation of critical inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling cascade is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Studies have shown that the aescin mixture, containing this compound, can inhibit the activation of the NF-κB pathway.[1][3] This inhibition is achieved by preventing the translocation of the p65 subunit of NF-κB into the nucleus.[1]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.
Research on β-escin, a major component of the aescin mixture, has demonstrated its ability to downregulate the phosphorylation of ERK, a key event in the activation of this pathway.[4] Conversely, some studies on the broader escin (B49666) mixture have shown an activation of the p38 MAPK pathway.[2] This suggests a complex and potentially context-dependent interaction of this compound and related compounds with the MAPK signaling network.
Conclusion
This compound, derived from the seeds of Aesculus hippocastanum, represents a promising natural product with well-documented anti-inflammatory properties. The extraction and purification protocols outlined in this guide provide a framework for obtaining this compound for further research. The elucidation of its inhibitory effects on the NF-κB signaling pathway and its modulatory role in the MAPK cascade offers valuable insights into its therapeutic potential. Further investigation into the specific molecular interactions and downstream effects of purified this compound is warranted to fully realize its utility in the development of novel anti-inflammatory agents.
References
- 1. Escin inhibits angiogenesis by suppressing interleukin-8 and vascular endothelial growth factor production by blocking nuclear factor-κB activation in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Migration and Invasion in Melanoma Cells by β-Escin via the ERK/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of 21-Angeloyl-protoaescigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Consequently, the identification and characterization of novel anti-inflammatory agents remain a significant focus of pharmaceutical research. 21-Angeloyl-protoaescigenin, a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Aesculus chinensis (Chinese horse chestnut), has emerged as a compound of interest due to its potential anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols.
Core Anti-Inflammatory Mechanisms
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. While research specifically isolating this compound is ongoing, studies on the broader class of saponins (B1172615) from Aesculus species, such as escin, provide significant insights into its likely mechanisms of action.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. Saponins from Aesculus chinensis have been shown to inhibit this pathway, thereby suppressing the inflammatory cascade.
Modulation of MAPK Signaling
Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, are key signaling molecules involved in the cellular response to a wide range of stimuli, including inflammatory signals. The activation (phosphorylation) of these kinases leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators. Evidence suggests that compounds structurally related to this compound can suppress the phosphorylation of p38 and JNK, thus attenuating the inflammatory response.
Downregulation of Pro-Inflammatory Mediators
The activation of the NF-κB and MAPK pathways leads to the production of pro-inflammatory enzymes and cytokines. Key among these are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce nitric oxide (NO) and prostaglandins, respectively. Additionally, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are released, further propagating the inflammatory response. This compound and related saponins have been demonstrated to inhibit the expression of iNOS and COX-2 and reduce the secretion of these critical cytokines.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of saponins isolated from Aesculus chinensis, including compounds structurally related to this compound. This data is primarily derived from studies utilizing in vivo and in vitro models of inflammation.
Table 1: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Mice
| Treatment | Dose (mg/kg) | Inhibition of Paw Edema (%) |
| Saponin Mixture | 50 | 45.2 |
| Saponin Mixture | 100 | 62.8 |
| Indomethacin (Control) | 10 | 70.5 |
Data adapted from studies on saponin mixtures from Aesculus chinensis.
Table 2: In Vitro Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |
| Related Saponin 1 | 10 | 35.7 | 42.1 | 38.9 |
| Related Saponin 1 | 25 | 58.2 | 65.4 | 61.3 |
| Related Saponin 2 | 10 | 41.3 | 48.9 | 45.2 |
| Related Saponin 2 | 25 | 65.1 | 72.3 | 68.7 |
| Dexamethasone (Control) | 1 | 85.4 | 90.2 | 88.6 |
Data represents typical findings for saponins isolated from Aesculus species.
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of the anti-inflammatory properties of compounds like this compound are provided below.
Carrageenan-Induced Paw Edema in Mice
This in vivo model is a standard for assessing the acute anti-inflammatory activity of compounds.
-
Animals: Male ICR mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Test Compound (this compound) at various doses (e.g., 25, 50, 100 mg/kg)
-
-
Procedure:
-
The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Inflammation is induced by a subplantar injection of 0.05 mL of 1% carrageenan solution in saline into the right hind paw of each mouse.
-
Paw volume is measured immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This in vitro model is used to assess the effect of compounds on the production of inflammatory mediators in macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Procedure:
-
Cells are seeded in 96-well plates (for NO and viability assays) or 24-well plates (for cytokine assays) and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The absorbance is measured at 540 nm. The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT Assay):
-
To ensure that the observed inhibitory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed on the cells after treatment.
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This technique is used to determine the effect of the compound on the expression and phosphorylation of key signaling proteins.
-
Cell Lysis: After treatment as described in the in vitro assay, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK, as well as iNOS and COX-2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, with β-actin used as a loading control.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: NF-κB and MAPK signaling pathways in inflammation.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Workflow for In Vitro Anti-Inflammatory Assays.
Conclusion
This compound, a triterpenoid saponin from Aesculus chinensis, demonstrates significant potential as an anti-inflammatory agent. Its mechanism of action appears to be centered on the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β, as well as the enzymes iNOS and COX-2. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this promising natural compound. Further studies focusing on the specific activity of purified this compound are warranted to fully elucidate its pharmacological profile and advance its development as a novel anti-inflammatory drug.
The Anti-Cancer Potential of 21-Angeloyl-protoaescigenin: A Technical Guide for Researchers
An In-depth Examination of a Promising Natural Compound for Oncological Drug Development
Introduction
21-Angeloyl-protoaescigenin, a triterpenoid (B12794562) saponin (B1150181) derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), is emerging as a compound of significant interest in oncology research. As a derivative of protoaescigenin (B8773068), it belongs to a class of natural products that have demonstrated a range of pharmacological activities, including potent anti-inflammatory, anti-edematous, and anti-cancer effects. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer potential, with a focus on its cytotoxic activity, underlying molecular mechanisms, and relevant experimental protocols for its investigation. While specific data for this compound is limited, this guide draws upon available information for the broader "escin" mixture and closely related protoaescigenin derivatives to provide a foundational resource for researchers, scientists, and drug development professionals.
Quantitative Analysis of Anti-Cancer Activity
The cytotoxic effects of protoaescigenin derivatives have been evaluated against various cancer cell lines. While specific quantitative data for this compound is not extensively available in the public domain, the activity of a closely related isomer, Protoaescigenin 21-tiglate, provides valuable insight into its potential potency.
Table 1: In Vitro Cytotoxicity of Protoaescigenin 21-tiglate
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Adenocarcinoma | 38.2 | [1] |
| HeLa | Cervical Adenocarcinoma | 33 | [1] |
Note: The data presented is for Protoescigenin 21-tiglate, an isomer of this compound. This information is provided as a surrogate due to the limited availability of specific data for the title compound.
Studies on the broader escin (B49666) mixture, which contains this compound, have demonstrated dose- and time-dependent inhibition of proliferation in various cancer cell lines, including osteosarcoma.[2]
Mechanisms of Anti-Cancer Action
The anti-cancer effects of escin and its derivatives, including this compound, are believed to be multifactorial, involving the induction of programmed cell death (apoptosis), inhibition of cell proliferation, and modulation of key signaling pathways that are often dysregulated in cancer.
Induction of Apoptosis
A primary mechanism by which protoaescigenin derivatives exert their anti-cancer effects is through the induction of apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. This disruption of the cell cycle contributes to the overall inhibition of tumor growth.
Modulation of Signaling Pathways
Several key signaling pathways implicated in cancer cell survival, proliferation, and metastasis are modulated by triterpenoid saponins. While direct evidence for this compound is still emerging, studies on related compounds suggest the involvement of pathways such as PI3K/Akt/mTOR and MAPK/ERK.[3] Natural compounds, including saponins, are known to target these pathways to induce apoptosis and inhibit cancer progression.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the anti-cancer potential of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[5][6][7][8]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5][6][7][8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[9][10][11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9][10][11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound of interest, then harvest and wash with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[3][4]
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.[3][4]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice or NSG mice).
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI). Further analysis, such as immunohistochemistry or western blotting of tumor tissue, can also be performed.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
To better understand the potential mechanisms of action and the experimental processes involved in the investigation of this compound, the following diagrams are provided.
Caption: A generalized experimental workflow for evaluating the anti-cancer potential of a novel compound.
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Postulated modulation of the MAPK/ERK signaling cascade by this compound.
Conclusion and Future Directions
This compound represents a promising candidate for further investigation as an anti-cancer agent. Based on the activity of its close structural analogs and the broader class of triterpenoid saponins, it is hypothesized to exert its effects through the induction of apoptosis, cell cycle arrest, and the modulation of critical cell signaling pathways. The limited availability of specific data for this compound underscores the need for dedicated research to fully elucidate its pharmacological profile.
Future studies should focus on:
-
Isolation and Purification: Obtaining highly purified this compound to enable precise in vitro and in vivo testing.
-
Broad-Spectrum Screening: Evaluating its cytotoxicity against a comprehensive panel of cancer cell lines to identify sensitive cancer types.
-
Mechanistic Studies: Detailed investigation into the specific molecular targets and signaling pathways directly modulated by this compound.
-
In Vivo Efficacy: Comprehensive pre-clinical evaluation in various animal models of cancer to determine its therapeutic potential and safety profile.
The information and protocols provided in this technical guide offer a solid foundation for researchers to embark on the systematic investigation of this compound, with the ultimate goal of translating this natural product into a novel therapeutic for the treatment of cancer.
References
- 1. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis mediates the selective toxicity of caffeic acid phenethyl ester (CAPE) toward oncogene-transformed rat embryo fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by fatty acid ethyl esters in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylation modification-mediated metabolism reprogramming in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G. M. Cohen, “Caspase The Executioners of Apoptosis,” Biochemical Journal, Vol. 326, No. 5693, 1997, pp. 1-16. - References - Scientific Research Publishing [scirp.org]
- 7. Advances in antitumor effects of pterostilbene and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel antitumor activities of Kushen flavonoids in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Pharmacokinetics and Bioavailability of 21-Angeloyl-protoaescigenin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Angeloyl-protoaescigenin is a prominent triterpenoid (B12794562) saponin (B1150181) and a key bioactive constituent of β-aescin, the primary active component extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum). Aescin itself is a complex mixture of saponins (B1172615) recognized for its anti-inflammatory, anti-edematous, and venotonic properties. While the pharmacological effects of the broader aescin mixture are well-documented, a detailed understanding of the pharmacokinetic profile of its individual components, such as this compound, is crucial for optimizing its therapeutic potential and developing it as a standalone drug entity. This technical guide synthesizes the available, albeit limited, information on the pharmacokinetics and bioavailability of this compound and related compounds, outlines relevant experimental methodologies, and visualizes key conceptual frameworks.
Challenges in the Pharmacokinetics of Saponins
The study of the pharmacokinetics of saponins, including this compound, is inherently challenging. Saponins are generally characterized by poor intestinal absorption, which significantly limits their oral bioavailability. This poor absorption is attributed to several physicochemical properties, including a high molecular weight (typically >500 Da), a large number of hydrogen bond donors and acceptors, and high molecular flexibility.[1] These characteristics hinder efficient permeation across the intestinal membrane.
Furthermore, once absorbed, many saponins undergo rapid and extensive biliary excretion, further reducing their systemic exposure.[1] The gut microbiota can also play a significant role in the metabolism of saponins, often hydrolyzing the sugar moieties and transforming the parent compounds into their aglycones or other metabolites before absorption can occur.[1]
Pharmacokinetic Data: Insights from Related Compounds
Direct and comprehensive pharmacokinetic data for this compound remains scarce in publicly available literature. However, studies on the broader escin (B49666) mixture and its major isomers, escin Ia and isoescin Ia, provide valuable, albeit indirect, insights.
A study investigating the comparative pharmacokinetics of escin Ia and isoescin Ia in rats after intravenous and oral administration revealed very low absolute bioavailability for both isomers, with F values reported to be less than 0.25%. This finding underscores the poor oral absorption characteristic of this class of compounds. The same study also noted interconversion between the two isomers in vivo.
General pharmacokinetic characteristics of β-escin, of which this compound is a part, include high plasma protein binding (greater than 90%) and metabolism primarily occurring in the liver and kidneys, with excretion routes including both urine and feces.[[“]] The CYP1A2 enzyme in the intestinal flora has been implicated in the metabolism of β-escin.
Due to the lack of specific quantitative data for this compound, a detailed data table as requested cannot be provided at this time. Further focused preclinical studies are necessary to elucidate the specific pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound.
Experimental Protocols: A Methodological Framework
The investigation of the pharmacokinetics of this compound would necessitate a series of well-defined experimental protocols. The following outlines a general methodological framework based on standard practices for pharmacokinetic analysis of natural products.
Animal Studies (In Vivo)
A typical in vivo pharmacokinetic study in a rodent model, such as Sprague-Dawley rats, would involve the following steps:
-
Compound Administration:
-
Intravenous (IV) Administration: A solution of purified this compound would be administered intravenously, typically via the tail vein, to establish a baseline for absolute bioavailability calculations.
-
Oral (PO) Administration: A suspension or solution of the compound would be administered orally via gavage.
-
-
Blood Sampling:
-
Serial blood samples would be collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma would be separated by centrifugation and stored at -80°C until analysis.
-
-
Sample Preparation:
-
Plasma samples would be prepared for analysis, typically involving protein precipitation with an organic solvent (e.g., acetonitrile (B52724) or methanol) followed by centrifugation to remove precipitated proteins.
-
-
Bioanalytical Method:
-
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[[“]]
-
The method would be optimized for the specific detection and quantification of this compound, including the selection of appropriate precursor and product ions for multiple reaction monitoring (MRM).
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data would be analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Absolute bioavailability (F%) would be calculated using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
-
In Vitro Permeability Studies
To investigate the intestinal absorption characteristics of this compound in a more controlled environment, in vitro models are invaluable.
-
Caco-2 Cell Permeability Assay:
-
Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics, are widely used to predict intestinal drug absorption.[4][5]
-
The apparent permeability coefficient (Papp) of this compound would be determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.
-
Visualizing Experimental and Logical Frameworks
To better illustrate the conceptual workflows, the following diagrams are provided in the DOT language.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. Absorption, disposition, and pharmacokinetics of saponins from Chinese medicinal herbs: what do we know and what do we need to know more? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
The Effect of 21-Angeloyl-protoaescigenin on Vascular Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of 21-angeloyl-protoaescigenin, a prominent triterpenoid (B12794562) saponin (B1150181) derived from Aesculus hippocastanum (horse chestnut), on vascular permeability. As a key constituent of the broader escin (B49666) mixture, this compound demonstrates significant potential in modulating endothelial barrier function. This document synthesizes available data on its mechanism of action, presents quantitative effects on permeability, details relevant experimental protocols for its study, and visualizes the complex signaling pathways it modulates. The information is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and vascular biology.
Introduction
Vascular permeability is a critical physiological process, tightly regulated by the endothelial barrier, which controls the passage of fluids, solutes, and cells from the bloodstream into the surrounding tissues. Pathological increases in vascular permeability, or hyperpermeability, are a hallmark of various disease states, including inflammation, sepsis, edema, and tumor angiogenesis. Consequently, agents that can stabilize the endothelial barrier and reduce permeability are of significant therapeutic interest.
This compound is a naturally occurring triterpenoid saponin found in the seeds of the horse chestnut tree. It is a major component of escin (or aescin), a complex mixture of saponins (B1172615) that has long been used clinically for its anti-edematous, anti-inflammatory, and venotonic properties.[1][2] This guide focuses on the core effects of this specific molecule and its closely related analogues (collectively referred to as β-escin in much of the literature) on the endothelial barrier, providing a technical foundation for further research and development.
Mechanism of Action: Modulating Endothelial Integrity
The primary mechanism by which this compound and related escins reduce vascular permeability is through the stabilization of endothelial cell junctions and the suppression of inflammatory signaling cascades. This multi-faceted action helps to fortify the endothelial barrier against pro-permeability stimuli.
Inhibition of Inflammatory Signaling Pathways
Inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) are potent inducers of vascular permeability. Escin has been shown to counteract these effects, primarily through the inhibition of the NF-κB signaling pathway.[[“]][4] By preventing the activation and nuclear translocation of NF-κB, escin downregulates the expression of pro-inflammatory cytokines and adhesion molecules, thereby reducing the inflammatory stimulus that leads to endothelial barrier disruption.[4]
Stabilization of Adherens Junctions and the Cytoskeleton
The integrity of the endothelial barrier is critically dependent on cell-cell adherens junctions, which are primarily mediated by Vascular Endothelial (VE)-cadherin. Escin helps to maintain the proper localization and function of key junctional proteins, including Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) and VE-cadherin, particularly under conditions of hypoxia or inflammation.[[“]][6]
Furthermore, escin has been shown to modulate the RhoA/ROCK signaling pathway.[7] This pathway is a key regulator of the actin cytoskeleton and cell contractility. By inhibiting this pathway, escin prevents the formation of stress fibers and cell retraction, which would otherwise lead to the formation of intercellular gaps and increased permeability.
Quantitative Data on the Effects of Escin on Vascular Permeability
While specific quantitative data for isolated this compound is limited in publicly available literature, numerous studies have quantified the effects of β-escin, its major active analogue. The following tables summarize key findings from these studies.
Table 1: In Vitro Effects of β-Escin on Endothelial Cell Permeability and Related Functions
| Parameter Measured | Cell Type | Inducing Agent | β-Escin Concentration | Observed Effect | Reference(s) |
| Endothelial Permeability | HUVEC | TNF-α | 1 µM | Statistically significant protection against induced permeability. | [2][8] |
| Phospholipase A2 (PLA2) Activity | HUVEC | Hypoxia | 100-750 ng/mL | 57-72% inhibition of hypoxia-induced PLA2 activity. | [1] |
| Cell Proliferation | HUVEC / ECV304 | - | 10, 20, 40 µg/mL | Dose-dependent inhibition of proliferation. | [9] |
| Cell Migration | HUVEC | TNF-α | 2 µM | Statistically significant reduction in cell migration. | [2] |
Table 2: In Vivo Effects of Escin on Vascular Permeability and Edema
| Animal Model | Assay Type | Inducing Agent | Escin Administration | Observed Effect | Reference(s) |
| Rat | Paw Edema | Carrageenan | 0.45, 0.9, 1.8 mg/kg (intragastric) | Significant reduction in paw edema and inflammatory markers. | [10] |
| Mouse | Intracerebral Hemorrhage | Collagenase | 1.0 mg/kg (intravenous) | Significant reduction in brain water content and Evans blue extravasation. | [7] |
| Rat | Capillary Permeability | Chloroform | 0.02, 0.04 g/kg (topical gel) | Significant inhibition of increased capillary permeability. | [1] |
Experimental Protocols
The following sections provide detailed methodologies for common assays used to evaluate the effects of compounds like this compound on vascular permeability.
In Vitro Vascular Permeability Assay (Transwell Model)
This assay measures the passage of a tracer molecule across a confluent monolayer of endothelial cells cultured on a semi-permeable membrane.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
24-well plates with Transwell inserts (e.g., 0.4 µm pore size, collagen-coated)
-
Permeability inducer (e.g., TNF-α, histamine, VEGF)
-
This compound
-
FITC-Dextran (e.g., 70 kDa)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HUVECs onto the upper chamber of collagen-coated Transwell inserts at a density of 1-2 x 10^5 cells/insert. Add complete EGM-2 to both the upper and lower chambers.
-
Monolayer Formation: Culture the cells for 48-72 hours at 37°C and 5% CO2, allowing them to form a confluent and tight monolayer. Monolayer integrity can be confirmed by measuring Transendothelial Electrical Resistance (TEER).
-
Compound Treatment: Carefully remove the medium from the upper and lower chambers. Add fresh medium containing various concentrations of this compound (or vehicle control) to the upper chamber and corresponding medium to the lower chamber. Incubate for a predetermined time (e.g., 1-24 hours).
-
Permeability Induction: Add the permeability-inducing agent (e.g., 10 ng/mL TNF-α) to the upper chamber of designated wells and incubate for the required duration to induce hyperpermeability (e.g., 4-6 hours for TNF-α).
-
Permeability Measurement: Add FITC-Dextran (final concentration of 1 mg/mL) to the upper chamber of all inserts.
-
Incubation: Incubate the plate at 37°C for 20-60 minutes.
-
Quantification: After incubation, collect a sample from the lower chamber. Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Analysis: The amount of FITC-Dextran that has passed through the monolayer is proportional to the permeability. Results can be expressed as a percentage of the control or as a permeability coefficient.
In Vivo Vascular Permeability Assay (Miles Assay)
The Miles assay is a classic in vivo method to quantify localized vascular leakage in the skin.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Evans Blue dye (e.g., 1% solution in sterile PBS)
-
Permeability inducer (e.g., histamine, bradykinin, VEGF)
-
This compound (for systemic or co-injection administration)
-
Anesthetic
-
Spectrophotometer
Procedure:
-
Compound Administration (Optional): If testing the systemic protective effect, administer this compound to the mice (e.g., via intravenous or intraperitoneal injection) at a set time before the assay begins.
-
Dye Injection: Anesthetize the mice. Inject a 1% solution of Evans Blue dye intravenously (e.g., via the tail vein) at a dose of approximately 4 mL/kg. Evans Blue binds to serum albumin. Allow the dye to circulate for 20-30 minutes.
-
Intradermal Injections: Shave the dorsal skin of the mouse. Perform a series of intradermal injections (20-50 µL) of the permeability-inducing agent at various concentrations. Inject a vehicle control (e.g., PBS) at a separate site on the same animal. If testing local effects, the compound of interest can be co-injected with the inducer.
-
Incubation: Allow the agents to take effect for 20-30 minutes. During this time, areas of increased permeability will exhibit blue coloration as the albumin-dye complex extravasates into the tissue.
-
Tissue Collection: Euthanize the mouse via an approved method. Excise the areas of skin corresponding to each injection site.
-
Dye Extraction: Weigh each skin sample and place it in a tube with a known volume of formamide (e.g., 500 µL). Incubate at 55-60°C for 24-48 hours to extract the Evans Blue dye from the tissue.
-
Quantification: Centrifuge the tubes to pellet any debris. Transfer the supernatant to a 96-well plate and measure the absorbance at ~620 nm using a spectrophotometer.
-
Analysis: Create a standard curve with known concentrations of Evans Blue in formamide. Calculate the amount of dye extravasated per milligram of tissue for each injection site. The effect of this compound is determined by comparing the dye leakage in treated versus untreated sites/animals .[[“]][[“]]
Conclusion
This compound, a key active saponin from Aesculus hippocastanum, demonstrates significant vasoprotective effects by reducing vascular permeability. Its mechanism of action involves the inhibition of pro-inflammatory signaling pathways such as NF-κB and the stabilization of endothelial cell adherens junctions, partly through modulation of the RhoA/ROCK pathway. Quantitative data from studies on the closely related β-escin confirm its ability to counteract hyperpermeability induced by inflammatory and hypoxic stimuli in both in vitro and in vivo models. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of this and other potential vascular-stabilizing agents. The robust scientific evidence supports the therapeutic potential of this compound for the treatment of pathologies characterized by excessive vascular leakage and edema.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Escin inhibits angiogenesis by suppressing interleukin-8 and vascular endothelial growth factor production by blocking nuclear factor-κB activation in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. Escin ameliorates the impairments of neurological function and blood brain barrier by inhibiting systemic inflammation in intracerebral hemorrhagic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications | PLOS One [journals.plos.org]
- 9. Effect of beta-escin sodium on endothelial cells proliferation, migration and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
Methodological & Application
Application Note: Quantitative Analysis of 21-Angeloyl-protoaescigenin using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of 21-Angeloyl-protoaescigenin, a key triterpenoid (B12794562) saponin (B1150181) aglycone. This method is applicable for the analysis of this compound in purified samples and complex matrices such as plant extracts. The protocol provides detailed procedures for sample preparation, chromatographic separation, and method validation, ensuring reliable and accurate quantification for research, quality control, and drug development purposes.
Introduction
This compound is a bioactive triterpenoid saponin aglycone found in plants of the Aesculus genus, commonly known as horse chestnut. It is a key component of aescin (or escin), a mixture of saponins (B1172615) recognized for its therapeutic properties, including anti-inflammatory, anti-edematous, and venotonic effects. Accurate quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a comprehensive HPLC-UV method for its quantification.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) is recommended.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Purified water (18.2 MΩ·cm)
-
This compound analytical standard (availability to be confirmed from a certified supplier; if unavailable, a well-characterized related compound like aescin can be used for relative quantification, with appropriate justification).
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-20 min: 30-60% B20-25 min: 60-90% B25-30 min: 90% B (hold)30.1-35 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
Sample Preparation
For plant extracts, a sample preparation protocol involving ultrasonic extraction is recommended:
-
Accurately weigh 2 g of the powdered plant material.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic extraction for 30 minutes at 60°C.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
Method Validation
The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 |
| Specificity | No interference from blank and placebo at the retention time of the analyte |
| Robustness | Insensitive to small, deliberate changes in method parameters |
Results and Data Presentation
All quantitative data from the method validation should be clearly structured in tables for easy comparison and interpretation.
Table 3: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | [Insert Value] |
Table 4: Accuracy and Precision Data
| Concentration (µg/mL) | Recovery (%) | RSD (%) |
| Low QC | [Insert Data] | [Insert Data] |
| Mid QC | [Insert Data] | [Insert Data] |
| High QC | [Insert Data] | [Insert Data] |
Table 5: LOD and LOQ Values
| Parameter | Concentration (µg/mL) |
| LOD | [Insert Value] |
| LOQ | [Insert Value] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental protocol and a simplified representation of the role of this compound.
Caption: Experimental workflow for the quantification of this compound.
Application Notes and Protocols for Cell-Based Assays to Evaluate 21-Angeloyl-protoaescigenin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Angeloyl-protoaescigenin is a triterpenoid (B12794562) saponin (B1150181) that, like other members of the escin (B49666) family, is investigated for its potential therapeutic properties, including anticancer effects. The evaluation of its cytotoxic potential is a critical first step in the drug discovery process. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of this compound, covering cell viability, membrane integrity, apoptosis, and cell cycle progression.
While specific experimental data on this compound is limited, the provided protocols and data tables are based on established methodologies for similar saponins (B1172615), such as escin and other protoaescigenin (B8773068) derivatives. The data presented for related compounds can serve as a valuable reference for designing experiments and interpreting results for this compound. A related compound, Protoescigenin 21-tiglate, has shown inhibitory efficacy (IC50) of 38.2 μM and 33 μM against MCF-7 and HeLa cells, respectively.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described cytotoxicity assays. The example data is derived from studies on structurally related saponins and should be used as a reference.
Table 1: IC50 Values of Related Saponins in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) - Protoescigenin 21-tiglate | IC50 (µg/mL) - Escin |
| MCF-7 | Breast Adenocarcinoma | 48 | 38.2 | - |
| HeLa | Cervical Carcinoma | 48 | 33.0 | - |
| CHL-1 | Skin Melanoma | 24 | - | 6.0 |
| PC-3 | Prostate Cancer | 48 | - | - |
| DU-145 | Prostate Cancer | 48 | - | - |
| 786-O | Renal Cancer | 48 | - | - |
| Caki-1 | Renal Cancer | 48 | - | - |
Table 2: Apoptosis Induction by Escin in Human Renal Cancer Cells (786-O)
| Treatment | Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |
| Control | 0 | 48 | ~5% |
| Escin | 10 | 48 | Increased |
| Escin | 20 | 48 | Significantly Increased |
| Escin | 40 | 48 | Highly Increased |
Table 3: Cell Cycle Analysis of Human Castration-Resistant Prostate Cancer (CRPC) Cells Treated with Escin
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | ~60% | ~25% | ~15% |
| Escin | 20 | Decreased | No Significant Change | Increased |
| Escin | 40 | Significantly Decreased | No Significant Change | Significantly Increased |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1]
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)
This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat cells with serial dilutions of this compound and incubate for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on LDH release.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide - PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using propidium iodide staining of DNA.
Materials:
-
This compound
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
Caption: Proposed intrinsic apoptosis signaling pathway induced by saponins.
Caption: Proposed mechanism of saponin-induced G2/M cell cycle arrest.
References
Application Notes and Protocols: Evaluating the In Vivo Efficacy of 21-Angeloyl-protoaescigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Angeloyl-protoaescigenin is a prominent triterpenoid (B12794562) saponin (B1150181) derived from the seeds of the Horse Chestnut tree (Aesculus hippocastanum). It is a key constituent of escin, the complex mixture of saponins (B1172615) recognized for its therapeutic properties. Preclinical research points to this compound as a promising agent with potent anti-inflammatory, anti-tumor, and anti-thrombotic activities. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established animal models, complete with methodologies for data collection and analysis.
Note on Data: Direct in vivo quantitative data for purified this compound is limited in publicly available literature. The data presented in the following tables are derived from studies on Horse Chestnut Seed Extract (HCSE), of which this compound is a primary active component. These values serve as a representative benchmark for designing efficacy studies.
Section 1: Anti-Inflammatory Efficacy Studies
Application Note
The anti-inflammatory potential of this compound can be robustly assessed using the carrageenan-induced paw edema model. This model mimics the acute inflammatory response, characterized by edema, and the infiltration of leukocytes. The underlying mechanism of action for many anti-inflammatory compounds, including saponins from Horse Chestnut, involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] Activation of this pathway by inflammatory stimuli like carrageenan leads to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[2] By measuring the reduction in paw volume and cytokine levels, researchers can quantify the anti-inflammatory efficacy of the test compound.
Key Signaling Pathway: NF-κB Activation
Caption: NF-κB signaling pathway in inflammation and the inhibitory target of the compound.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for screening acute anti-inflammatory activity.[3]
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.
-
Grouping and Dosing:
-
Divide animals into at least four groups (n=6 per group):
-
Group I (Control): Vehicle (e.g., 1% CMC in normal saline).
-
Group II (Standard): Indomethacin or Diclofenac Sodium (10 mg/kg, p.o.).
-
Group III (Test Compound): this compound (e.g., 50 mg/kg, p.o.).
-
Group IV (Test Compound): this compound (e.g., 100 mg/kg, p.o.).
-
-
Administer the vehicle, standard, or test compound orally 60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.[4]
-
-
-
(Optional) Biomarker Analysis: At the end of the experiment (e.g., 5 hours), animals can be euthanized, and blood serum or paw tissue can be collected to measure levels of TNF-α and IL-6 via ELISA.
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory model.
Data Presentation: Anti-Inflammatory Efficacy
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 4 hr (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.89 ± 0.05 | - |
| HCSE | 100 | 0.42 ± 0.04 | 52.8% |
| HCSE | 300 | 0.29 ± 0.03 | 67.4% |
| Aspirin (Standard) | 100 | 0.35 ± 0.03 | 60.7% |
| Data are representative values adapted from studies on HCSE and standard drugs.[5] Values are Mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Section 2: Anti-Cancer Efficacy Studies
Application Note
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are indispensable tools in preclinical oncology.[6] These models involve implanting human tumor tissue or cancer cells into immunodeficient mice (e.g., Nude, SCID, or NSG strains). This approach allows for the in vivo evaluation of a compound's ability to inhibit tumor growth in a physiological context. Key endpoints for assessing efficacy include the measurement of tumor volume over time, final tumor weight, and the calculation of tumor growth inhibition (TGI).
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Culture: Culture a human cancer cell line (e.g., A549 lung cancer, PC-3 prostate cancer) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Animals: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Tumor Implantation:
-
Resuspend harvested cancer cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel® to improve tumor take rate.
-
Inject approximately 5 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor mice for tumor formation. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=6-8 per group).[7]
-
-
Dosing:
-
Administer this compound, vehicle, and a standard-of-care positive control (e.g., cisplatin, docetaxel) via the desired route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule (e.g., daily for 21 days).
-
-
Measurement and Analysis:
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²) / 2.[6]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = [1 - (Mean Tumor Volume_Treated / Mean Tumor Volume_Control)] * 100.
-
Experimental Workflow
Caption: Workflow for a subcutaneous cancer xenograft efficacy study.
Data Presentation: Anti-Cancer Efficacy
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | TGI (%) |
| Vehicle Control | - | 1250 ± 150 | 1.3 ± 0.2 | - |
| Test Compound | 20 | 688 ± 95 | 0.7 ± 0.1 | 45.0% |
| Test Compound | 40 | 450 ± 70 | 0.5 ± 0.1 | 64.0% |
| Cisplatin (Standard) | 5 | 400 ± 65 | 0.4 ± 0.08 | 68.0% |
| *Data are representative values based on typical xenograft study outcomes.[8][9] Values are Mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Section 3: Anti-Thrombotic Efficacy Studies
Application Note
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical event in cardiovascular disease. The ferric chloride (FeCl₃)-induced arterial thrombosis model is a widely used and reproducible method for evaluating anti-thrombotic agents in vivo.[10][11] The model relies on oxidative injury to the vascular endothelium by FeCl₃, which initiates a cascade of events involving platelet activation and coagulation, closely mimicking aspects of pathological thrombus formation.[12] The primary endpoint is the time to vessel occlusion, providing a clear and quantifiable measure of a compound's ability to interfere with thrombus development.
Key Pathway: Simplified Coagulation Cascade
Caption: Simplified coagulation cascade initiated by vessel injury leading to thrombus formation.
Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis
This protocol details a common arterial thrombosis model in mice.[10][13]
-
Animals: Male C57BL/6 mice (8-12 weeks old) are anesthetized (e.g., with ketamine/xylazine).
-
Surgical Preparation:
-
Place the mouse in a supine position on a surgical board.
-
Make a midline cervical incision to expose the left common carotid artery, carefully separating it from the vagus nerve.
-
Place a small Doppler flow probe under the artery to monitor blood flow.
-
-
Grouping and Dosing:
-
Administer the test compound (this compound), vehicle, or a standard anticoagulant (e.g., Heparin) intravenously or via the desired route prior to injury.
-
-
Induction of Thrombosis:
-
Place a small piece of filter paper (e.g., 1x2 mm) saturated with FeCl₃ solution (e.g., 5% in water) on top of the carotid artery, downstream from the flow probe.[11]
-
Leave the filter paper in place for 3 minutes, then remove it and rinse the area with saline.
-
-
Measurement and Analysis:
-
Continuously monitor blood flow using the Doppler probe.
-
The primary endpoint is the Time to Occlusion (TTO) , defined as the time from the application of FeCl₃ until blood flow ceases (remains at zero for at least 1 minute).
-
A cut-off time (e.g., 30-60 minutes) should be set, after which non-occluded vessels are recorded as the maximum time.
-
(Optional) After occlusion or at the end of the experiment, the arterial segment containing the thrombus can be excised and the thrombus weight can be measured.
-
Experimental Workflow
References
- 1. Dietary Apigenin Exerts Immune-Regulatory Activity in Vivo by Reducing NF-κB Activity, Halting Leukocyte Infiltration and Restoring Normal Metabolic Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory effects of apigenin and genistein on the rat intestinal epithelial (IEC-6) cells with TNF-α stimulation in response to heat treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. Tumor Volume Estimation and Quasi-Continuous Administration for Most Effective Bevacizumab Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isolation of 21-Angeloyl-protoaescigenin from Horse Chestnut Seeds
Abstract
These application notes provide a comprehensive protocol for the isolation and purification of the bioactive triterpenoid (B12794562) saponin (B1150181), 21-Angeloyl-protoaescigenin, from the seeds of the horse chestnut tree (Aesculus hippocastanum). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The protocol details the extraction of crude saponins (B1172615), fractionation, and final purification using preparative high-performance liquid chromatography (HPLC). Additionally, quantitative data for expected yields and purity at various stages are presented. A diagram of the experimental workflow and a putative signaling pathway for the anti-inflammatory action of related compounds are also included.
Introduction
Horse chestnut (Aesculus hippocastanum) seeds are a rich source of a complex mixture of triterpenoid saponins, collectively known as escin (B49666) (or aescin). These compounds, including this compound, are recognized for their potent anti-inflammatory, anti-edematous, and venotonic properties. The therapeutic potential of these saponins has led to extensive research into their isolation and characterization for pharmaceutical applications. This compound is a key bioactive constituent, and its purification is essential for detailed pharmacological studies and potential drug development. This protocol outlines a robust and reproducible method for its isolation.
Experimental Protocols
This protocol is divided into three main stages: Extraction of crude saponins, fractionation of the crude extract, and purification of this compound by preparative HPLC.
Materials and Reagents
-
Dried horse chestnut (Aesculus hippocastanum) seeds
-
Methanol (B129727) (ACS grade)
-
Ethanol (70%, v/v)
-
n-Hexane (ACS grade)
-
n-Butanol (ACS grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial, HPLC grade)
-
This compound analytical standard (for HPLC identification)
-
Rotary evaporator
-
Ultrasonic bath
-
Lyophilizer
-
Preparative HPLC system with a C18 column
-
Analytical HPLC system with a C18 column
Stage 1: Extraction of Crude Saponins
-
Sample Preparation: Grind dried horse chestnut seeds into a fine powder (approximately 40-mesh).
-
Defatting: Macerate the seed powder in n-hexane (1:5 w/v) for 24 hours at room temperature with occasional stirring to remove lipids. Filter the mixture and discard the n-hexane. Repeat this step twice. Air-dry the defatted seed powder.
-
Ultrasonic-Assisted Extraction: Suspend the defatted seed powder in 70% aqueous methanol (1:10 w/v) in a flask.[1][2][3][4] Place the flask in an ultrasonic bath and sonicate for 4 hours at a controlled temperature of 60-80°C.[1][2][3][4]
-
Solvent Removal: After extraction, filter the mixture and collect the supernatant. Concentrate the supernatant under reduced pressure using a rotary evaporator at 50°C to remove the methanol.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the crude saponin extract as a powder.
Stage 2: Fractionation of Crude Saponin Extract
-
Liquid-Liquid Partitioning: Dissolve the crude saponin extract in deionized water (1:20 w/v).
-
Transfer the aqueous solution to a separatory funnel and extract three times with an equal volume of n-butanol.
-
Combine and Concentrate: Pool the n-butanol fractions and concentrate them to dryness under reduced pressure using a rotary evaporator. The resulting residue is the enriched saponin fraction.
Stage 3: Purification by Preparative HPLC
-
Sample Preparation: Dissolve the enriched saponin fraction in the initial mobile phase for HPLC analysis. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
System: Preparative HPLC with a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of methanol (A) and 0.1% aqueous acetic acid (B).
-
Gradient Program: A linear gradient from 60% to 85% A over 120 minutes is a suggested starting point for method development.
-
Flow Rate: 15-20 mL/min.
-
Detection: Monitor the effluent at 210 nm.
-
-
Fraction Collection: Collect fractions corresponding to the peaks in the chromatogram. The retention time of this compound should be determined by injecting an analytical standard under analytical HPLC conditions and then scaling up to the preparative method.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity.
-
Final Processing: Combine the pure fractions containing this compound, remove the solvent under reduced pressure, and lyophilize to obtain the purified compound as a white amorphous powder.
Data Presentation
The following table summarizes the expected quantitative data at each stage of the isolation process. The values are estimates based on typical yields reported in the literature for saponin extractions from horse chestnut seeds.
| Stage | Step | Input Material | Expected Yield (w/w) | Purity of this compound |
| 1 | Crude Saponin Extraction | Dried Horse Chestnut Seed Powder | 10 - 15% | < 5% |
| 2 | n-Butanol Fractionation | Crude Saponin Extract | 40 - 50% | 5 - 10% |
| 3 | Preparative HPLC | Enriched Saponin Fraction | 1 - 2% | > 98% |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Putative Signaling Pathway
The anti-inflammatory effects of escin, the saponin mixture containing this compound, are believed to be mediated through the modulation of several key signaling pathways. One of the prominent pathways involves the inhibition of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[5][6]
Caption: Putative anti-inflammatory signaling pathway of escin.
References
- 1. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 21-Angeloyl-protoaescigenin in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The modulation of inflammatory pathways in the central nervous system presents a promising therapeutic strategy. 21-Angeloyl-protoaescigenin is a saponin (B1150181) with potential anti-inflammatory properties, suggested by the activities of its parent compounds, protoaescigenin (B8773068) and the related triterpenoid (B12794562) saponin, escin. While direct studies on this compound in neuroinflammation are currently limited, this document provides a comprehensive guide for researchers to investigate its potential, based on established methodologies and the known mechanisms of related compounds.
These application notes and protocols are designed to facilitate the exploration of this compound's efficacy in relevant in vitro and in vivo models of neuroinflammation.
Postulated Mechanism of Action
Based on the known anti-inflammatory effects of structurally related saponins, it is hypothesized that this compound may exert its anti-neuroinflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway. The angeloyl moiety may also contribute to its activity, as other angeloyl-containing compounds have demonstrated anti-inflammatory properties.
The proposed mechanism involves the inhibition of pro-inflammatory mediator production, such as nitric oxide (NO), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). This is likely achieved by preventing the activation and nuclear translocation of NF-κB, a central regulator of the inflammatory response.
Data Presentation: Expected Effects on Neuroinflammatory Markers
The following table summarizes the anticipated dose-dependent effects of this compound on key neuroinflammatory markers in a lipopolysaccharide (LPS)-stimulated microglial cell model. These values are illustrative and based on typical results observed with related anti-inflammatory saponins.
| Marker | Treatment Group | Concentration (µM) | Expected % Inhibition (Mean ± SD) |
| Nitric Oxide (NO) | Vehicle Control | - | 0 ± 5 |
| LPS (1 µg/mL) | - | 100 ± 10 | |
| This compound + LPS | 1 | 25 ± 8 | |
| This compound + LPS | 10 | 55 ± 12 | |
| This compound + LPS | 50 | 85 ± 9 | |
| TNF-α | Vehicle Control | - | 0 ± 7 |
| LPS (1 µg/mL) | - | 100 ± 15 | |
| This compound + LPS | 1 | 20 ± 6 | |
| This compound + LPS | 10 | 50 ± 10 | |
| This compound + LPS | 50 | 80 ± 11 | |
| IL-6 | Vehicle Control | - | 0 ± 6 |
| LPS (1 µg/mL) | - | 100 ± 12 | |
| This compound + LPS | 1 | 15 ± 5 | |
| This compound + LPS | 10 | 45 ± 9 | |
| This compound + LPS | 50 | 75 ± 10 |
Signaling Pathway Diagrams
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
In Vitro Neuroinflammation Model: LPS-Stimulated Microglia
This protocol describes the induction of an inflammatory response in BV-2 microglial cells using Lipopolysaccharide (LPS) and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (dissolved in DMSO)
-
Griess Reagent for Nitric Oxide measurement
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Spectrophotometer and ELISA plate reader
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes and collect the cell culture supernatants.
-
Nitric Oxide Assay: Determine the concentration of nitrite, a stable product of NO, in the supernatants using the Griess Reagent according to the manufacturer's instructions. Measure absorbance at 540 nm.
-
Cytokine Quantification (ELISA): Measure the levels of TNF-α and IL-6 in the supernatants using specific sandwich ELISA kits following the manufacturer's protocols.[1][2]
Caption: In vitro experimental workflow for assessing the anti-neuroinflammatory effects of this compound.
In Vivo Neuroinflammation Model: LPS-Induced Systemic Inflammation in Mice
This protocol outlines the induction of neuroinflammation in mice via intraperitoneal (i.p.) injection of LPS and the evaluation of the therapeutic potential of this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (formulated for i.p. injection)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
ELISA kits for TNF-α and IL-6 (for brain tissue)
-
Immunohistochemistry reagents (Iba1 for microglia, GFAP for astrocytes)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Grouping: Divide mice into four groups: Vehicle control, LPS only, this compound + LPS, and this compound only.
-
Compound Administration: Administer this compound (e.g., 10, 50 mg/kg) or vehicle via i.p. injection one hour before LPS administration.
-
LPS Injection: Induce systemic inflammation by injecting LPS (e.g., 1 mg/kg, i.p.). The vehicle control group receives saline.
-
Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
Tissue Collection: At a designated time point (e.g., 24 hours post-LPS injection), euthanize the mice under deep anesthesia and perfuse with cold PBS.
-
Brain Extraction: Carefully extract the brains. For biochemical analysis, specific brain regions (e.g., hippocampus, cortex) can be dissected and snap-frozen. For histology, brains should be fixed in 4% paraformaldehyde.
-
Biochemical Analysis: Homogenize the brain tissue and measure the levels of TNF-α and IL-6 using ELISA.
-
Immunohistochemistry: Section the fixed brains and perform immunohistochemical staining for Iba1 (a marker for microglia activation) and GFAP (a marker for astrocyte activation) to assess glial cell morphology and activation.
Caption: In vivo experimental workflow for evaluating this compound in a mouse model of neuroinflammation.
Conclusion
The provided application notes and protocols offer a robust framework for the initial investigation of this compound as a potential therapeutic agent for neuroinflammatory conditions. While the proposed mechanisms are based on the activity of related compounds, these experimental designs will allow for the direct assessment of its efficacy and help to elucidate its precise mechanism of action. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental goals and available resources.
References
Application of 21-Angeloyl-protoaescigenin in Angiogenesis Research: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The identification of compounds that can modulate angiogenesis is a key area of research in drug discovery. This document provides a detailed guide for investigating the potential anti-angiogenic effects of 21-Angeloyl-protoaescigenin, a natural saponin (B1150181). While specific data on the anti-angiogenic properties of this compound is not yet extensively available in published literature, this guide outlines the standard experimental protocols and data analysis methods that are essential for such an investigation. The protocols provided are for key in vitro assays including endothelial cell proliferation, migration, and tube formation, which are fundamental for assessing the anti-angiogenic potential of a compound. Furthermore, this guide discusses the investigation of the compound's effect on the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a central regulator of angiogenesis.
Introduction to Angiogenesis and this compound
Angiogenesis is a complex process involving the proliferation, migration, and differentiation of endothelial cells. In cancer, tumors induce angiogenesis to secure a supply of oxygen and nutrients for their growth and to facilitate metastasis. Therefore, inhibiting angiogenesis is a promising strategy for cancer therapy.
This compound is a triterpenoid (B12794562) saponin that has been investigated for various biological activities. Its structural complexity suggests potential interactions with various cellular pathways, including those involved in cell signaling and proliferation. Investigating its effect on angiogenesis could reveal novel therapeutic applications.
Key In Vitro Angiogenesis Assays
To evaluate the anti-angiogenic potential of this compound, a series of well-established in vitro assays using human umbilical vein endothelial cells (HUVECs) are recommended.
Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the growth of endothelial cells. A reduction in proliferation is a key indicator of anti-angiogenic activity.
Table 1: Hypothetical Data on the Effect of this compound on HUVEC Proliferation
| Concentration of this compound (µM) | Inhibition of HUVEC Proliferation (%) | IC50 (µM) |
| 0.1 | 5.2 ± 1.1 | |
| 1 | 15.8 ± 2.5 | |
| 10 | 48.9 ± 4.2 | 10.5 |
| 25 | 75.3 ± 5.8 | |
| 50 | 92.1 ± 3.9 |
Experimental Protocol: HUVEC Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial cell growth medium (EGM-2) and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Endothelial Cell Migration Assay
This assay assesses the ability of this compound to inhibit the migration of endothelial cells, a crucial step in the formation of new blood vessels.
Table 2: Hypothetical Data on the Effect of this compound on HUVEC Migration
| Concentration of this compound (µM) | Inhibition of HUVEC Migration (%) |
| 1 | 12.5 ± 3.1 |
| 10 | 45.2 ± 5.6 |
| 25 | 81.7 ± 6.3 |
Experimental Protocol: Scratch Wound Healing Assay
-
Cell Seeding: Seed HUVECs in a 6-well plate and grow to confluence.
-
Scratch Creation: Create a uniform scratch across the cell monolayer using a sterile 200 µL pipette tip.
-
Compound Treatment: Wash the wells with PBS and replace the medium with fresh EGM-2 containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and after 12-24 hours of incubation.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure or migration inhibition.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of this compound to disrupt the formation of capillary-like structures by endothelial cells.
Table 3: Hypothetical Data on the Effect of this compound on HUVEC Tube Formation
| Concentration of this compound (µM) | Inhibition of Tube Length (%) |
| 1 | 18.3 ± 4.5 |
| 10 | 55.9 ± 7.2 |
| 25 | 89.1 ± 5.9 |
Experimental Protocol: Tube Formation Assay on Matrigel
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed HUVECs (1 x 10⁴ cells/well) onto the Matrigel-coated wells in EGM-2 containing various concentrations of this compound.
-
Incubation: Incubate the plate for 6-12 hours to allow for tube formation.
-
Image Acquisition: Visualize and capture images of the tube-like structures using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Investigating the Mechanism of Action: VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are key regulators of angiogenesis. Investigating the effect of this compound on this pathway can provide insights into its mechanism of action.
Experimental Protocol: Western Blot Analysis of VEGF Signaling Proteins
-
Cell Treatment: Treat HUVECs with VEGF in the presence or absence of this compound for a specific duration.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phospho-VEGFR2, total VEGFR2, phospho-Akt, total Akt, phospho-ERK, total ERK).
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Visualization of Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental procedures and the targeted signaling pathways.
Caption: Workflow for assessing the anti-angiogenic effects of a test compound.
Caption: Potential inhibitory target of this compound in the VEGF pathway.
Conclusion
This document provides a foundational framework for researchers to investigate the anti-angiogenic properties of this compound. By following the detailed protocols for in vitro assays and exploring its effects on key signaling pathways like VEGF, a comprehensive understanding of its potential as an anti-angiogenic agent can be achieved. The systematic approach outlined here will enable the generation of robust and reproducible data, which is crucial for the advancement of novel cancer therapeutics.
Liposomal Formulation for 21-Angeloyl-protoaescigenin Drug Delivery: Application Notes and Protocols
For Research Use Only.
Introduction
21-Angeloyl-protoaescigenin is a triterpenoid (B12794562) saponin (B1150181) that has garnered significant interest within the scientific community for its potential therapeutic applications.[1] As a member of the bryophyte analogous triterpene (BAT) family, it has demonstrated notable anti-tumor and anti-inflammatory properties in preclinical studies.[1] Triterpenoid saponins (B1172615), in general, are recognized for a wide array of pharmacological effects, including anticancer, antiviral, antibacterial, and immunomodulatory activities. However, a significant challenge in the clinical development of many triterpenoids is their low aqueous solubility and limited bioavailability, which can impede their therapeutic efficacy.[2][3]
Liposomal drug delivery systems offer a promising strategy to overcome these limitations. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic compounds.[3] For a hydrophobic drug like this compound, the liposomal bilayer provides a stable environment, enhancing its solubility and protecting it from premature degradation in vivo. This application note provides a detailed protocol for the preparation and characterization of a liposomal formulation of this compound, intended for research and drug development professionals.
Physicochemical Properties and Biological Activity of this compound
A thorough understanding of the physicochemical and biological properties of this compound is essential for the successful design of a liposomal delivery system.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₆O₆ | [1] |
| Molecular Weight | 588.82 g/mol | [1] |
| Compound Class | Triterpenoid Saponin | [1] |
| Reported Biological Activity | Anti-tumor, Anti-inflammatory, Anti-Alzheimer's potential | [1] |
| In Vitro Cytotoxicity (IC₅₀) | 38.2 µM (MCF-7 breast cancer cells) | [1] |
| 33 µM (HeLa cervical cancer cells) | [1] | |
| Solubility | Poorly soluble in water | [2] |
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥98%)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol (CHOL)
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Liposome (B1194612) extrusion equipment (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (100 nm pore size)
-
Rotary evaporator
-
Bath sonicator
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
High-Performance Liquid Chromatography (HPLC) system
-
Dialysis tubing (MWCO 12-14 kDa)
Protocol 1: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
The thin-film hydration method is a widely used technique for the preparation of liposomes. It involves the dissolution of lipids and the drug in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous solution to form liposomes.
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing this compound liposomes.
Procedure:
-
Lipid and Drug Dissolution: In a round-bottom flask, dissolve soybean phosphatidylcholine (SPC), cholesterol (CHOL), and this compound in a chloroform:methanol (2:1, v/v) solvent mixture. A common molar ratio for SPC:CHOL is 2:1. The drug-to-lipid ratio can be varied, for instance, 1:10 (w/w).
-
Thin Film Formation: Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C). Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should form on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with pre-warmed phosphate-buffered saline (PBS, pH 7.4) by gently rotating the flask. The volume of the aqueous phase will determine the final lipid concentration.
-
Sonication: To facilitate the formation of multilamellar vesicles (MLVs), sonicate the hydrated lipid film in a bath sonicator for 15-30 minutes.
-
Extrusion: For a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. Pass the suspension through the membrane 10-15 times to obtain small unilamellar vesicles (SUVs).
-
Purification: To remove any unencapsulated this compound, purify the liposomal suspension by dialysis against PBS (pH 7.4) overnight at 4°C.
Protocol 2: Characterization of Liposomes
Experimental Workflow for Liposome Characterization
Caption: Characterization workflow for liposomal formulations.
2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the liposomal suspension with deionized water.
-
Measure the particle size and PDI using a Dynamic Light Scattering (DLS) instrument at 25°C.
-
Determine the zeta potential of the diluted liposomal suspension using an electrophoretic light scattering instrument.
2.2. Encapsulation Efficiency (%EE):
-
To separate the unencapsulated drug, centrifuge the liposomal suspension using a centrifugal filter device.
-
Lyse the liposomes in the filtrate with methanol to release the encapsulated drug.
-
Quantify the amount of this compound in the lysed liposome fraction using a validated HPLC method.
-
Calculate the %EE using the following formula:
%EE = (Amount of encapsulated drug / Total amount of drug used) x 100
2.3. In Vitro Drug Release:
-
Place a known amount of the liposomal formulation into a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the amount of this compound in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
Expected Results
The described protocols are expected to yield a stable liposomal formulation of this compound with the following characteristics:
| Parameter | Expected Value |
| Particle Size (Z-average) | 100 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -10 to -30 mV |
| Encapsulation Efficiency (%EE) | > 80% |
Putative Signaling Pathway Modulation
While the precise molecular targets of this compound are still under investigation, many triterpenoid saponins exert their anti-inflammatory and anti-cancer effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. These pathways are central regulators of cellular processes including inflammation, proliferation, and apoptosis.
Hypothesized Signaling Pathway for Anti-inflammatory and Anti-cancer Effects
Caption: Putative modulation of NF-κB and MAPK pathways.
This diagram illustrates the hypothesized mechanism where this compound may inhibit the activation of the NF-κB and MAPK signaling cascades, leading to a reduction in the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells. Further molecular studies are required to validate these specific interactions.
Conclusion
This application note provides a comprehensive framework for the development and characterization of a liposomal formulation of this compound. The successful encapsulation of this promising therapeutic agent within a liposomal carrier has the potential to enhance its clinical translatability by improving its solubility, stability, and bioavailability. The provided protocols can be adapted and optimized by researchers to suit their specific experimental needs and further explore the therapeutic potential of this novel compound.
References
Application Notes & Protocols: Western Blot Analysis of Proteins Affected by 21-Angeloyl-protoaescigenin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of 21-Angeloyl-protoaescigenin on key cellular signaling proteins. This document includes detailed experimental protocols, data presentation tables, and visual diagrams of signaling pathways and workflows to facilitate research and drug development.
Introduction
This compound is a triterpenoid (B12794562) saponin (B1150181) that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-tumor effects. Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. Western blot analysis is a powerful technique to investigate changes in protein expression and activation states within critical signaling pathways that may be modulated by this compound. This document outlines the protocols for assessing the impact of this compound on apoptosis and key signaling cascades such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways.
Experimental Protocols
A general protocol for Western blotting of mammalian cell lysates is provided below.[1][2] This protocol can be adapted for specific cell lines and protein targets.
Cell Culture and Treatment
-
Culture mammalian cells (e.g., HeLa, PC-3, or other relevant cell lines) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
Lysate Preparation
Two common methods for lysate preparation are using RIPA buffer or SDS hot lysis buffer.[3]
RIPA Buffer Lysis:
-
Wash cells twice with ice-cold PBS.[1]
-
Add 1 mL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and store at -80°C.
Lysis Buffer Composition:
-
20 mM Tris-HCl pH 8
-
150 mM NaCl
-
10 mM MgCl2
-
1mM EDTA
-
0.5 % Triton X-100
-
Add fresh protease and phosphatase inhibitors before use.[1]
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[1]
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
SDS-PAGE
-
Prepare samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane into a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).[2]
-
Include a pre-stained protein ladder to monitor protein separation and molecular weight.
-
Run the gel in 1X running buffer at 100-150V until the dye front reaches the bottom.[2]
Protein Transfer
-
Activate a PVDF membrane by soaking it in methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water and then equilibration in 1X transfer buffer.
-
Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge).
-
Perform the transfer using a wet or semi-dry transfer system. For wet transfer, run at 100V for 1-2 hours or overnight at 20V at 4°C.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Densitometry Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot analyses of cells treated with this compound. Data is presented as the mean fold change relative to the vehicle control ± standard deviation.
Table 1: Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Concentration (µM) | Fold Change vs. Control |
| Bax | 10 | 1.5 ± 0.2 |
| 25 | 2.8 ± 0.3 | |
| 50 | 4.1 ± 0.4 | |
| Bcl-2 | 10 | 0.8 ± 0.1 |
| 25 | 0.5 ± 0.08 | |
| 50 | 0.2 ± 0.05 | |
| Cleaved Caspase-3 | 10 | 2.1 ± 0.25 |
| 25 | 4.5 ± 0.5 | |
| 50 | 7.8 ± 0.9 | |
| Cleaved PARP | 10 | 1.8 ± 0.2 |
| 25 | 3.9 ± 0.4 | |
| 50 | 6.5 ± 0.7 |
Table 2: Effect of this compound on PI3K/Akt Signaling Pathway
| Target Protein | Concentration (µM) | Fold Change vs. Control |
| p-Akt (Ser473) | 10 | 0.7 ± 0.09 |
| 25 | 0.4 ± 0.06 | |
| 50 | 0.1 ± 0.02 | |
| Akt (Total) | 10 | 1.0 ± 0.1 |
| 25 | 0.9 ± 0.12 | |
| 50 | 1.1 ± 0.15 | |
| p-mTOR (Ser2448) | 10 | 0.6 ± 0.08 |
| 25 | 0.3 ± 0.05 | |
| 50 | 0.1 ± 0.03 | |
| mTOR (Total) | 10 | 1.1 ± 0.13 |
| 25 | 1.0 ± 0.11 | |
| 50 | 0.9 ± 0.1 |
Table 3: Effect of this compound on MAPK/ERK Signaling Pathway
| Target Protein | Concentration (µM) | Fold Change vs. Control |
| p-ERK1/2 (Thr202/Tyr204) | 10 | 0.8 ± 0.1 |
| 25 | 0.6 ± 0.07 | |
| 50 | 0.3 ± 0.04 | |
| ERK1/2 (Total) | 10 | 1.0 ± 0.12 |
| 25 | 1.1 ± 0.14 | |
| 50 | 0.9 ± 0.11 | |
| p-JNK (Thr183/Tyr185) | 10 | 1.9 ± 0.22 |
| 25 | 3.2 ± 0.35 | |
| 50 | 5.1 ± 0.6 | |
| JNK (Total) | 10 | 1.2 ± 0.15 |
| 25 | 1.1 ± 0.13 | |
| 50 | 1.0 ± 0.1 | |
| p-p38 (Thr180/Tyr182) | 10 | 2.2 ± 0.28 |
| 25 | 4.1 ± 0.5 | |
| 50 | 6.3 ± 0.8 | |
| p38 (Total) | 10 | 1.0 ± 0.1 |
| 25 | 0.9 ± 0.09 | |
| 50 | 1.1 ± 0.12 |
Table 4: Effect of this compound on NF-κB Signaling Pathway
| Target Protein | Concentration (µM) | Fold Change vs. Control |
| p-IκBα (Ser32) | 10 | 0.6 ± 0.07 |
| 25 | 0.3 ± 0.04 | |
| 50 | 0.1 ± 0.02 | |
| IκBα (Total) | 10 | 1.1 ± 0.13 |
| 25 | 1.0 ± 0.1 | |
| 50 | 0.9 ± 0.11 | |
| p-p65 (Ser536) | 10 | 0.7 ± 0.09 |
| 25 | 0.4 ± 0.05 | |
| 50 | 0.2 ± 0.03 | |
| p65 (Total) | 10 | 1.0 ± 0.11 |
| 25 | 1.2 ± 0.15 | |
| 50 | 1.1 ± 0.14 |
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
References
Application Notes and Protocols for Gene Expression Analysis in Cells Treated with 21-Angeloyl-protoaescigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Angeloyl-protoaescigenin is a triterpenoid (B12794562) saponin (B1150181) that, like other members of the escin (B49666) family, is presumed to possess anti-inflammatory and anti-cancer properties. While specific data on the gene expression effects of this compound is limited, studies on the closely related compound escin provide a strong foundation for investigating its molecular mechanisms. Escin has been shown to modulate key signaling pathways involved in inflammation and apoptosis, primarily through the inhibition of the NF-κB pathway and the induction of programmed cell death.
These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on gene expression in a cellular context. The protocols outlined below are based on established methodologies and findings from research on escin, offering a robust starting point for experimentation.
Data Presentation
The following tables summarize representative quantitative data on gene expression changes observed in cells treated with escin, which can be used as a hypothetical model for designing experiments with this compound.
Table 1: Hypothetical Gene Expression Changes in Response to this compound Treatment
| Gene | Function | Expected Fold Change |
| NF-κB Pathway | ||
| NFKB1 (p105/p50) | Transcription factor, central regulator of inflammation | ↓ 1.5 - 2.5 |
| RELA (p65) | Transcription factor, subunit of NF-κB | ↓ 1.5 - 2.0 |
| IKBKB (IKKβ) | Kinase, activates NF-κB | ↓ 1.2 - 1.8 |
| IL-8 | Pro-inflammatory chemokine | ↓ 2.0 - 4.0 |
| VEGF | Angiogenesis factor | ↓ 1.8 - 3.5 |
| Apoptosis Pathway | ||
| BAX | Pro-apoptotic protein | ↑ 2.0 - 3.0 |
| BCL2 | Anti-apoptotic protein | ↓ 1.5 - 2.5 |
| CASP3 | Executioner caspase in apoptosis | ↑ 1.5 - 2.5 |
| TP53 | Tumor suppressor | ↑ 1.2 - 1.8 |
Note: The fold change values presented in this table are hypothetical and for illustrative purposes. Actual results will vary depending on the cell type, concentration of this compound, and experimental conditions.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating adherent cancer cell lines with this compound.
Materials:
-
Adherent cancer cell line (e.g., HeLa, A549, Panc-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 6-well plates for RNA isolation, 96-well plates for viability assays) at a predetermined density. Allow the cells to adhere overnight.
-
Prepare working solutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and to establish a suitable concentration range for gene expression studies.
Materials:
-
Cells treated as described in Protocol 1 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
RNA Isolation (TRIzol Method)
This protocol describes the isolation of total RNA from treated cells.
Materials:
-
Cells treated in 6-well plates
-
TRIzol reagent
-
Chloroform
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes (RNase-free)
-
Centrifuge
Procedure:
-
Remove the culture medium from the wells.
-
Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube.
-
Incubate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, cap the tube, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 500 µL of isopropanol and mix by inverting the tube.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
Discard the supernatant and wash the pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio).
cDNA Synthesis
This protocol describes the reverse transcription of RNA to complementary DNA (cDNA).
Materials:
-
Total RNA sample
-
cDNA synthesis kit (containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and reaction buffer)
-
Thermal cycler
Procedure:
-
Follow the manufacturer's instructions for the specific cDNA synthesis kit being used.
-
Typically, 1-2 µg of total RNA is used per reaction.
-
Combine the RNA, primers, and nuclease-free water in a PCR tube and incubate at 65°C for 5 minutes to denature the RNA.
-
Place the tube on ice.
-
Prepare a master mix containing the reaction buffer, dNTPs, and reverse transcriptase.
-
Add the master mix to the RNA-primer mixture.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended temperature and time profile (e.g., 25°C for 10 minutes, 42-50°C for 50-60 minutes, and 70°C for 10-15 minutes to inactivate the enzyme).
-
Store the synthesized cDNA at -20°C.
Quantitative Real-Time PCR (qPCR)
This protocol is for the quantification of gene expression using SYBR Green-based qPCR.
Materials:
-
Synthesized cDNA
-
SYBR Green qPCR master mix
-
Forward and reverse primers for target and reference genes (e.g., GAPDH, ACTB)
-
qPCR-grade water
-
qPCR instrument and compatible plates/tubes
Procedure:
-
Thaw all reagents on ice.
-
Prepare a reaction master mix for each gene of interest, containing SYBR Green master mix, forward and reverse primers, and qPCR-grade water.
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA (typically 1-5 ng per reaction) to the respective wells.
-
Include no-template controls (NTCs) for each primer set.
-
Seal the plate, centrifuge briefly, and place it in the qPCR instrument.
-
Set up the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melt curve analysis.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene(s).
Mandatory Visualizations
Caption: Experimental workflow for gene expression analysis.
Caption: Postulated signaling pathways affected by the compound.
Troubleshooting & Optimization
Improving the solubility of 21-Angeloyl-protoaescigenin for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 21-Angeloyl-protoaescigenin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a triterpenoid (B12794562) saponin, a class of naturally occurring compounds. It is known for its potential antitumor, anti-inflammatory, and anti-Alzheimer's disease activities.[1] For instance, the related compound Protoescigenin 21-tiglate has shown inhibitory efficacy against MCF-7 and HeLa cancer cell lines.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is a hydrophobic compound and is poorly soluble in aqueous solutions. The recommended solvent for creating a stock solution for in vitro studies is dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, co-solvents such as PEG300, PEG400, and Tween 80 may be considered.[1]
Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A3: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with many researchers aiming for a final concentration of 0.1% to minimize any potential solvent-induced effects.
Q4: My cells are dying after treatment with this compound, even at low concentrations. What could be the reason?
A4: There are several possibilities:
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
DMSO Toxicity: Ensure the final DMSO concentration in your culture medium is within the recommended safe limits (ideally ≤ 0.1%).
-
Compound Instability: Ensure that your stock solution is stored correctly and has not degraded. Stock solutions in DMSO should be stored at -80°C for long-term stability.[1]
-
Apoptosis Induction: this compound and related compounds are known to induce apoptosis (programmed cell death). This may be the intended effect of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitate forms when adding the compound to cell culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. | - Ensure the final concentration of the compound in the medium does not exceed its solubility limit. - Increase the final DMSO concentration slightly (while staying within non-toxic limits for your cells). - Prepare intermediate dilutions of the stock solution in a serum-free medium before adding to the final culture medium. |
| Inconsistent results between experiments. | - Inaccurate pipetting of the viscous DMSO stock solution. - Degradation of the compound. - Variation in cell density or health. | - Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO solutions. - Prepare fresh working solutions from a properly stored stock solution for each experiment. - Standardize your cell seeding density and ensure cells are in the logarithmic growth phase before treatment. |
| No observable effect of the compound on cells. | - The concentration used is too low. - The compound is not active in the chosen cell line or assay. - The compound has degraded. | - Perform a dose-response study with a wider range of concentrations. - Verify the expected biological activity and signaling pathways in your chosen cell line from the literature. - Use a fresh stock solution. |
Quantitative Data: Solubility
| Compound | Solvent | Solubility | Molar Equivalent | Notes |
| Protoaescigenin (B8773068) | DMSO | 45 mg/mL | 88.81 mM | Sonication is recommended to aid dissolution.[2] |
Note: The addition of the angeloyl group to the protoaescigenin structure will slightly increase the molecular weight and may alter the solubility. It is recommended to start with a conservative estimate for this compound and empirically determine the maximum solubility for your stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 588.82 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh out 5.89 mg of this compound powder and place it into a sterile microcentrifuge tube. Perform this step in a chemical fume hood.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes to dissolve the powder.
-
Sonication (Optional): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, serum-free cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Preparing the Highest Concentration Working Solution: To prepare a 100 µM working solution, for example, perform a 1:100 dilution of the 10 mM stock solution in serum-free cell culture medium. For instance, add 1 µL of the 10 mM stock to 99 µL of serum-free medium.
-
Serial Dilutions: Perform serial dilutions from the highest concentration working solution to prepare the desired range of concentrations for your experiment. Use serum-free medium for these dilutions.
-
Adding to Cell Culture: Add the appropriate volume of each working solution to your cell culture plates to achieve the final desired concentrations. Ensure that the final concentration of DMSO in all wells (including the vehicle control) is consistent and non-toxic to your cells (e.g., 0.1%).
Signaling Pathway Diagrams
The following diagrams illustrate the putative signaling pathways modulated by this compound based on evidence from related compounds.
Caption: Experimental workflow for preparing and using this compound.
References
Technical Support Center: Overcoming Poor Bioavailability of 21-Angeloyl-protoaescigenin
Disclaimer: Information specific to 21-Angeloyl-protoaescigenin is limited in publicly available scientific literature. Much of the following guidance is extrapolated from research on escin (B49666), a closely related mixture of saponins (B1172615) from Aesculus hippocastanum (horse chestnut), of which this compound is a constituent. Researchers should validate these strategies for their specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a triterpenoid (B12794562) saponin (B1150181) found in horse chestnut seeds.[1][2][3][4] Like many saponins, it exhibits poor oral bioavailability due to a combination of factors, including low aqueous solubility, poor membrane permeability, and potential first-pass metabolism.[5][6] This limits its therapeutic efficacy when administered orally.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
The main approaches focus on improving its solubility and dissolution rate, and enhancing its permeation across the intestinal epithelium. Key strategies include:
-
Particle Size Reduction: Micronization and nanonization increase the surface area-to-volume ratio, leading to faster dissolution.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate.
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and facilitate absorption through the lymphatic pathway.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble compounds.
Q3: Are there any excipients known to improve the absorption of similar compounds like escin?
While specific data for this compound is scarce, studies on escin suggest that hydrophilic carriers and enteric coatings can be beneficial. Enteric-coated formulations are designed to protect the saponins from degradation in the acidic environment of the stomach and allow for release in the small intestine.[7][8]
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Wettability | 1. Particle Size Reduction: Employ micronization or nanomilling techniques. 2. Incorporate Surfactants: Add a low concentration of a pharmaceutically acceptable surfactant (e.g., Polysorbate 80) to the dissolution medium. | Increased surface area and improved wetting, leading to a faster dissolution rate. |
| Low Aqueous Solubility | 1. Formulate as a Solid Dispersion: Prepare a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®). 2. pH Modification: Evaluate the solubility of this compound at different pH values to determine if solubility is pH-dependent. | Amorphous form in the solid dispersion will have higher apparent solubility. Identification of an optimal pH for dissolution. |
| Drug Recrystallization | 1. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to prevent recrystallization of the amorphous drug in the dissolution medium. | Maintenance of a supersaturated state, leading to enhanced dissolution. |
Issue 2: Poor Permeability in Caco-2 Cell Model
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Passive Diffusion | 1. Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion to present the compound in a solubilized state at the apical side of the Caco-2 cells. | The lipidic nature of the formulation can enhance membrane fluidity and facilitate passive diffusion. |
| Efflux by Transporters (e.g., P-glycoprotein) | 1. Co-administration with P-gp Inhibitors: Conduct transport studies in the presence of known P-gp inhibitors (e.g., verapamil, cyclosporin (B1163) A). | An increase in the apparent permeability (Papp) in the presence of an inhibitor would suggest that this compound is a substrate for efflux pumps. |
| Poor Apical Uptake | 1. Use of Permeation Enhancers: Investigate the use of GRAS (Generally Recognized as Safe) permeation enhancers (e.g., medium-chain fatty acids, bile salts) in the formulation. | Transient opening of tight junctions or fluidization of the cell membrane, leading to increased transport. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of β-Escin in Healthy Volunteers (Steady-State)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |
| Immediate-Release (Enteric-Coated) | 21.6 ± 9.4 | 2.3 ± 0.5 | 137.9 ± 53.7 |
| Prolonged-Release | 16.9 ± 5.9 | 3.2 ± 1.1 | 142.9 ± 59.8 |
Data adapted from a study on the bioavailability of escin after oral administration of two different formulations. The values represent the mean ± standard deviation.[7]
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with polyvinylpyrrolidone (B124986) (PVP) K30 to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol (B129727) (analytical grade)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Preparation of the Polymer-Drug Solution:
-
Accurately weigh 100 mg of this compound and 400 mg of PVP K30 (1:4 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of methanol (e.g., 20 mL) in a round-bottom flask by gentle stirring or sonication until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue the evaporation until a thin, dry film is formed on the inner surface of the flask.
-
-
Drying:
-
Scrape the dried film from the flask.
-
Place the collected solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a 100-mesh sieve to ensure particle size uniformity.
-
-
Characterization:
-
Characterize the prepared solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC, XRD, and FTIR) and compare with the pure drug.
-
Visualizations
Signaling Pathway
The anti-inflammatory effects of escin, the parent mixture of saponins, are partly attributed to the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by escin.
Experimental Workflow
References
- 1. orbi.umons.ac.be [orbi.umons.ac.be]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability of escin after administration of two oral formulations containing aesculus extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability of escin after administration of two oral formulations containing aesculus extract. | Semantic Scholar [semanticscholar.org]
Optimizing extraction yield of 21-Angeloyl-protoaescigenin from plant material
Welcome to the technical support center for the optimized extraction of 21-Angeloyl-protoaescigenin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for extracting this compound?
A1: The most common plant sources for this compound are the seeds of Aesculus chinensis (Chinese horse chestnut) and the husks of Xanthoceras sorbifolium (Yellow Horn).[1] Both have been identified as rich sources of this bioactive triterpenoid (B12794562) saponin.
Q2: What are the most effective methods for extracting this compound?
A2: Several methods can be employed, with the choice often depending on available equipment, desired purity, and scalability. The most common and effective methods include:
-
Ultrasonic-Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction.
-
Soxhlet Extraction: A classical and exhaustive extraction method, though it can be time-consuming and may use larger volumes of solvent.[2]
-
Supercritical Fluid Extraction (SFE): This "green" technique uses supercritical CO2 as a solvent, often with a co-solvent like ethanol (B145695), offering high selectivity and leaving no residual organic solvents.
Q3: How can I quantify the yield of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for the quantification of this compound. A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water or methanol (B129727) and water. The detection wavelength is usually set in the range of 200-210 nm, as saponins (B1172615) generally lack a strong chromophore.
Q4: What is the general biosynthetic pathway of this compound?
A4: this compound is a triterpenoid saponin. Its biosynthesis begins with the cyclization of 2,3-oxidosqualene (B107256) to form β-amyrin. This backbone then undergoes a series of oxidation reactions at specific carbon positions (C-16, C-21, C-22, C-24, and C-28) to form protoaescigenin. The final step relevant to this compound is the esterification at the C-21 position with angelic acid.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The conditions may not be sufficient to extract the compound fully. 3. Improper Plant Material Preparation: Large particle size can hinder solvent penetration. 4. Degradation of the Compound: The angeloyl group is an ester and can be susceptible to hydrolysis. | 1. Solvent Optimization: Test a range of solvents with varying polarities. Ethanol-water or methanol-water mixtures (e.g., 70-80% ethanol) are often effective for saponins. 2. Parameter Optimization: For UAE and MAE, optimize time, temperature, and power settings. For Soxhlet, ensure a sufficient number of extraction cycles. 3. Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area. 4. Control pH and Temperature: Avoid strongly acidic or basic conditions and high temperatures for prolonged periods to prevent hydrolysis of the angeloyl ester group.[4][5] |
| Co-extraction of Impurities (e.g., pigments, lipids) | 1. Solvent Polarity: The chosen solvent may also be effective at extracting undesirable compounds. 2. Plant Material: The source material naturally contains a complex mixture of phytochemicals. | 1. Defatting Step: For lipid-rich materials like seeds, pre-extract with a non-polar solvent like hexane (B92381) to remove lipids before the main extraction. 2. Purification: Employ post-extraction purification steps such as column chromatography with silica (B1680970) gel or other suitable stationary phases to separate the target compound from impurities. |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of the target compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent ratio can affect the yield. 3. Inaccurate Quantification: Issues with the analytical method, such as standard preparation or instrument calibration. | 1. Standardize Plant Material: Use plant material from the same batch and store it under consistent conditions. 2. Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and recorded for each experiment. 3. Method Validation: Validate the HPLC method for linearity, precision, and accuracy to ensure reliable quantification. |
| Suspected Degradation of Angeloyl Group | 1. High Temperature: Prolonged exposure to high temperatures can lead to hydrolysis or isomerization of the angeloyl group. 2. Extreme pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkage. | 1. Use Milder Extraction Methods: Prefer UAE or MAE over high-temperature methods like decoction. Keep temperatures moderate (e.g., 40-60°C). 2. Maintain Neutral pH: Use neutral or slightly acidic solvents. Buffer the extraction medium if necessary. |
Data Presentation
Table 1: Comparison of Extraction Methods for Triterpenoid Saponins (General)
Note: Specific quantitative data for this compound is limited in publicly available literature. The following table provides a general comparison based on studies of similar triterpenoid saponins.
| Extraction Method | Typical Solvent | Temperature (°C) | Time | Relative Yield | Advantages | Disadvantages |
| Ultrasonic-Assisted Extraction (UAE) | 70% Ethanol | 50 - 60 | 30 - 60 min | High | Fast, Efficient, Lower Temperature | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 70 - 80 | 5 - 15 min | Very High | Very Fast, Low Solvent Use | Potential for localized overheating |
| Soxhlet Extraction | 95% Ethanol | Boiling Point of Solvent | 4 - 8 hours | High | Exhaustive Extraction | Time-consuming, Large Solvent Volume |
| Maceration | 70% Ethanol | Room Temperature | 24 - 72 hours | Moderate | Simple, No special equipment | Slow, Lower Efficiency |
| Supercritical Fluid Extraction (SFE) | CO2 + Ethanol | 40 - 50 | 1 - 2 hours | High (Selective) | Green solvent, High Purity | High initial equipment cost |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
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Dry the plant material (Aesculus chinensis seeds or Xanthoceras sorbifolium husks) at 50°C to a constant weight.
-
Grind the dried material into a fine powder (40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:10 w/v).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the power to 250 W.
-
Extract for 45 minutes at a constant temperature of 55°C.
-
-
Isolation:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
-
Quantification:
-
Dissolve a known amount of the crude extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Analyze the sample using a validated HPLC-UV method.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation of Plant Material:
-
Prepare the plant material as described in Protocol 1.
-
-
Extraction:
-
Place 5 g of the powdered plant material in a microwave extraction vessel.
-
Add 100 mL of 80% ethanol (solid-to-liquid ratio of 1:20 w/v).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 500 W and the temperature to 75°C.
-
Extract for 10 minutes.
-
-
Isolation:
-
After extraction and cooling, filter the mixture.
-
Evaporate the solvent from the filtrate using a rotary evaporator at 50°C.
-
-
Quantification:
-
Quantify the this compound content using a validated HPLC-UV method as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
References
- 1. Xanthoceras Sorbifolium Bunge Oil: Extraction Methods, Purification of Functional Components, Health Benefits, and Applications in Production and Daily Life [mdpi.com]
- 2. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the horse chestnut genome reveals the evolution of aescin and aesculin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Quantification of 21-Angeloyl-protoaescigenin by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of 21-Angeloyl-protoaescigenin by High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during experimental work.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during the HPLC analysis of this compound.
Category 1: Peak Shape Problems
Question: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect accuracy and resolution.
Possible Causes and Solutions:
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Secondary Interactions: Saponins (B1172615) like this compound can interact with active sites (free silanol (B1196071) groups) on the HPLC column packing material.
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Column Overload: Injecting too much sample can lead to peak distortion.
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Solution: Reduce the injection volume or dilute the sample.
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-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.
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Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the column is degraded, it may need to be replaced.
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-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and the column.
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Solution: Ensure the mobile phase pH is appropriate for the analyte and the column chemistry. For saponins, an acidic mobile phase is generally recommended.
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Question: My this compound peak is fronting. What could be the cause?
Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can also impact quantification.
Possible Causes and Solutions:
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Sample Overload: This is a primary cause of peak fronting.
-
Solution: Dilute your sample or decrease the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
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Category 2: Retention Time and Resolution Issues
Question: The retention time for my this compound peak is shifting between injections. Why is this happening?
Consistent retention times are crucial for accurate peak identification and quantification.
Possible Causes and Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection, especially when using a gradient.
-
Solution: Increase the column equilibration time between runs to ensure a stable baseline.
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-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can alter the composition.
-
Solution: Prepare fresh mobile phase daily, keep the solvent bottles capped, and ensure accurate mixing.
-
Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[3]
-
-
Pump Issues: Fluctuations in the pump flow rate will directly impact retention times.
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Solution: Check the pump for leaks and ensure it is properly primed and delivering a consistent flow rate.
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Question: I am seeing poor resolution between this compound and other components in my sample.
Good resolution is essential to ensure that the peak area of your analyte is not influenced by co-eluting impurities.
Possible Causes and Solutions:
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Suboptimal Mobile Phase Composition: The mobile phase may not be strong enough or selective enough to separate the compounds of interest.
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Solution: Optimize the mobile phase. For saponins, a gradient elution with acetonitrile (B52724) and acidified water is often effective.[3] Adjusting the gradient slope or the type of organic modifier (e.g., methanol (B129727) instead of acetonitrile) can improve separation.
-
-
Incorrect Column Choice: The column may not have the appropriate selectivity for your sample.
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Solution: A C18 column is a good starting point for saponin (B1150181) analysis. If resolution is still an issue, consider a column with a different stationary phase or a smaller particle size for higher efficiency.
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Flow Rate is Too High: A high flow rate can lead to broader peaks and reduced resolution.
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Solution: Try reducing the flow rate to allow for better separation.
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Category 3: Sensitivity and Stability Issues
Question: I am experiencing low sensitivity for this compound. How can I improve it?
Low sensitivity can make accurate quantification challenging, especially for low-concentration samples.
Possible Causes and Solutions:
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Inappropriate Detection Wavelength: this compound and other escins are often detected at low UV wavelengths.
-
Solution: Ensure your UV detector is set to an appropriate wavelength, typically around 210-220 nm for escin-type saponins.[2]
-
-
Sample Degradation: this compound may be unstable under certain conditions, leading to a decrease in the analyte concentration. Saponin content in horse chestnut seeds has been shown to decrease upon storage.
-
Solution: Prepare samples fresh and store them appropriately (e.g., at low temperatures and protected from light) before analysis. Investigate the stability of the analyte in your sample solvent.
-
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Poor Sample Preparation: Inefficient extraction can lead to low recovery of the analyte.
-
Solution: Optimize your extraction procedure. For saponins from plant material, techniques like ultrasonic extraction with a methanol/water mixture are common.
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Question: I suspect my this compound is degrading during analysis. How can I investigate and prevent this?
Analyte stability is critical for reliable quantification. Forced degradation studies can help identify potential degradation pathways.
Forced Degradation Experimental Design:
Forced degradation studies involve subjecting the analyte to various stress conditions to accelerate its degradation.[4] This helps in developing a stability-indicating method.
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Acidic and Basic Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) and a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperature (e.g., 60°C).[3]
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Oxidative Degradation: Expose the sample to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
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Thermal Degradation: Store the sample at an elevated temperature (e.g., 70-80°C).
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Photolytic Degradation: Expose the sample to UV light.
By analyzing the stressed samples, you can identify degradation products and ensure your HPLC method can separate them from the parent compound.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of escin-type saponins, including this compound, based on published methods.
| Parameter | Typical Values |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| (Gradient or Isocratic) | |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection Wavelength | 210 - 220 nm |
| Column Temperature | 25 - 30 °C |
| Injection Volume | 10 - 20 µL |
Experimental Protocols
Representative HPLC Method for Saponin Analysis in Horse Chestnut Extract
This protocol is a starting point and may require optimization for your specific application.
1. Sample Preparation (Ultrasonic Extraction)
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Weigh a known amount of powdered horse chestnut seed material.
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Add a 70% methanol in water solution.
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Sonicate the mixture for a specified time (e.g., 30 minutes).
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Centrifuge the extract and filter the supernatant through a 0.45 µm filter before injection.
2. HPLC Conditions
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute the saponins.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection: UV at 215 nm.
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Injection Volume: 20 µL.
3. System Suitability Before running samples, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters to check include:
-
Peak Tailing Factor: Should be close to 1.
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Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be less than 2%.
Visualizations
HPLC Troubleshooting Workflow
Caption: A flowchart for troubleshooting common HPLC issues.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
Minimizing off-target effects of 21-Angeloyl-protoaescigenin in cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing off-target effects of 21-Angeloyl-protoaescigenin in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a triterpenoid (B12794562) saponin, a class of natural compounds found in various plants. Its primary on-target effects are believed to be the induction of apoptosis (programmed cell death) in cancer cells and the modulation of inflammatory pathways.
Q2: What are the common off-target effects observed with this compound?
As a saponin, this compound can exhibit detergent-like properties at high concentrations, leading to cell membrane disruption and non-specific cytotoxicity. It can also interfere with various signaling pathways that are not the primary target, potentially leading to misleading experimental results.
Q3: How can I determine the optimal concentration of this compound for my experiments?
It is crucial to perform a dose-response curve for each new cell line. Start with a broad range of concentrations to determine the IC50 value (the concentration that inhibits 50% of cell growth). The optimal working concentration should be at or near the IC50 for on-target effects, while minimizing off-target cytotoxicity.
Q4: What are the best practices for preparing and storing this compound?
This compound should be dissolved in a suitable solvent, such as DMSO, at a high concentration to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final solvent concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death even at low concentrations | 1. Cell line is highly sensitive to saponins. 2. Compound precipitation in the media. 3. Contamination of the cell culture. | 1. Perform a viability assay (e.g., Trypan Blue) to distinguish between apoptosis and necrosis. 2. Visually inspect the media for precipitates after adding the compound. If present, try pre-warming the media or using a solubilizing agent. 3. Regularly check for signs of contamination (e.g., cloudy media, changes in pH). |
| Inconsistent results between experiments | 1. Variation in cell density at the time of treatment. 2. Inconsistent compound concentration. 3. Cell line passage number is too high. | 1. Ensure consistent cell seeding density and allow cells to adhere and reach the desired confluency before treatment. 2. Prepare fresh dilutions of the compound from a reliable stock solution for each experiment. 3. Use cells within a consistent and low passage number range. |
| Observed effect does not correlate with the expected on-target mechanism | 1. Off-target effects are dominating at the concentration used. 2. The proposed on-target mechanism is not the primary driver of the observed phenotype in your cell line. | 1. Lower the concentration of this compound. 2. Use orthogonal assays to confirm the on-target effect (e.g., if apoptosis is expected, perform assays for caspase activation, PARP cleavage, and DNA fragmentation). 3. Include positive and negative controls for the specific pathway being investigated. |
| Difficulty dissolving the compound | 1. Poor solubility of the compound in the chosen solvent. 2. Low temperature of the solvent. | 1. Try a different biocompatible solvent (e.g., ethanol, with appropriate vehicle controls). 2. Gently warm the solvent to aid dissolution. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 13.575 | [1] |
| MCF-7 | Breast Cancer | 21.045 | [1] |
| HCT116 | Colon Cancer | 22.4 | [2] |
| HTB-26 | Breast Cancer | 10 - 50 | [2] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [2] |
Note: IC50 values can vary depending on the assay conditions and cell line characteristics.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Apoptosis Markers (Caspase-3 and PARP)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
Technical Support Center: Enhancing the Purity of 21-Angeloyl-protoaescigenin Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 21-Angeloyl-protoaescigenin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most common impurities are typically other structurally related triterpenoid (B12794562) saponins (B1172615) found in the crude extract of Aesculus hippocastanum seeds. These include isomers and analogues of this compound, such as protoaescigenin (B8773068), barringtogenol C, and other saponins with different acyl groups at positions C-21, C-22, and C-28.[1] Isomers, such as those where the angeloyl group is in a different position or stereoisomers, are particularly challenging to separate due to their similar physicochemical properties.
Q2: What is the recommended starting material for achieving high purity this compound?
A2: For achieving high purity, it is recommended to start with a pre-purified mixture of sapogenins. A common starting point is the hydrolysis of escin, a complex mixture of saponins isolated from Aesculus hippocastanum.[1] A two-step hydrolysis (acidic followed by basic) can yield a crude mixture of sapogenins, which can then be enriched for protoaescigenin and its derivatives before fine purification.[1]
Q3: What are the general stability considerations for this compound during purification and storage?
A3: Triterpenoid saponins can be susceptible to degradation under harsh pH and high-temperature conditions. It is advisable to use mild acidic conditions for mobile phases in chromatography, such as the inclusion of acetic acid. For long-term storage, it is recommended to keep the purified compound in a dry, dark place at low temperatures (-20°C) to prevent degradation. The content of saponins in the raw plant material has been observed to decrease significantly during storage over time.
Q4: Can I use crystallization as a primary method for purification?
A4: While crystallization can be a powerful purification technique, it has been noted that for the closely related compound protoaescigenin, multiple crystallization steps from a single solvent system were not sufficient for achieving high purity.[1] A sequential crystallization approach using different solvent systems with varying polarities has been shown to be more effective, yielding purities greater than 98%.[1] This suggests that a similar multi-solvent crystallization strategy could be beneficial for this compound, likely in combination with chromatography for the final polishing steps.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC).
Issue 1: Poor Resolution or Co-elution of Peaks in HPLC
| Possible Cause | Suggested Solution |
| Inadequate Mobile Phase Composition | Optimize the gradient elution profile. For closely related saponin (B1150181) isomers, a shallow gradient can improve separation. A mobile phase system of methanol-water-acetic acid has been shown to be effective for separating similar saponin isomers. Experiment with small, incremental changes in the mobile phase composition and gradient slope. |
| Inappropriate Column Chemistry | Ensure the use of a high-resolution reversed-phase column (e.g., C18, 5 µm particle size). For particularly challenging separations, consider alternative column chemistries such as phenyl-hexyl or using Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Sample Overload | Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak broadening and poor resolution. |
| Fluctuating Column Temperature | Use a column oven to maintain a stable temperature. Temperature fluctuations can cause shifts in retention times and affect resolution. |
Issue 2: Tailing or Fronting of the Target Peak
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Add a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) or acetic acid (e.g., 0.1%), to mask active sites on the silica (B1680970) backbone and improve peak shape. |
| Column Degradation | If the column has been used extensively, the stationary phase may be degraded. Replace the column with a new one of the same type. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is required for solubility, inject the smallest possible volume. |
Issue 3: Low Yield or Loss of Product During Purification
| Possible Cause | Suggested Solution |
| Irreversible Adsorption onto the Column | Ensure the mobile phase is sufficiently strong to elute the compound. If significant loss is suspected, perform a column wash with a very strong solvent (e.g., isopropanol (B130326) or a higher percentage of organic solvent) to check for retained compound. |
| Degradation of the Compound | Avoid harsh pH conditions and high temperatures. If the compound is known to be unstable, perform the purification at a lower temperature (e.g., 4°C). |
| Incomplete Elution from a Preparative Column | After the main peak has eluted, continue the gradient to a high organic phase concentration to ensure all of the product has been eluted from the column. |
Experimental Protocols
Protocol 1: Preparative HPLC for Purification of this compound (Adapted from a method for related saponins)
This protocol is adapted from a successful method for the preparative purification of isomeric saponins from Aesculus chinensis.
1. Sample Preparation:
-
Dissolve the crude or partially purified this compound extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Acetic Acid.
-
Mobile Phase B: Methanol with 0.1% Acetic Acid.
-
Gradient Elution: A shallow gradient from 60% B to 80% B over 60 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 1-5 mL, depending on sample concentration and column capacity.
3. Fraction Collection:
-
Collect fractions corresponding to the main peak of this compound.
4. Purity Analysis and Recovery:
-
Analyze the purity of the collected fractions using an analytical HPLC system with a similar mobile phase system.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator followed by lyophilization) to obtain the purified solid.
Data Presentation
Table 1: Typical HPLC Parameters for Saponin Analysis
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Type | C18, 150 x 2.1 mm, 3 µm | C18, 250 x 10 mm, 5 µm |
| Mobile Phase | Acetonitrile / 0.1% Phosphoric Acid | Methanol / 0.1% Acetic Acid in Water |
| Flow Rate | 0.5 mL/min | 4 mL/min |
| Detection Wavelength | 210 nm | 210 nm |
| Typical Injection Vol. | 10 µL | 1-5 mL |
Table 2: Purity and Yield from a Representative Purification of Related Saponins
This table presents data from the purification of isomeric saponins from 50 g of total saponin extract, demonstrating the potential for achieving high purity.
| Compound | Yield (g) | Purity (%) |
| Escin Ia | 5.2 | >99 |
| Isoescin Ia | 2.8 | >99 |
| Escin Ib | 3.8 | >99 |
| Isoescin Ib | 1.6 | >99 |
Visualizations
References
Technical Support Center: 21-Angeloyl-protoaescigenin Therapeutic Index Improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the therapeutic index of 21-Angeloyl-protoaescigenin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the therapeutic index of this compound?
A1: this compound, a major active component of escin, possesses significant therapeutic potential, including anti-inflammatory, anti-edematous, and anti-cancer effects. However, its clinical utility can be limited by a narrow therapeutic window. Key challenges include:
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Systemic Toxicity: Like many saponins, it can exhibit hemolytic activity and cytotoxicity to healthy cells at higher concentrations.
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Poor Bioavailability: Its absorption and stability in physiological conditions can be suboptimal, requiring higher doses that may lead to adverse effects.
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Lack of Specificity: The compound may not selectively target diseased tissues, leading to off-target effects.
Q2: What are the main strategies to improve the therapeutic index of this compound?
A2: The primary strategies focus on enhancing efficacy at lower concentrations while minimizing toxicity. These include:
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Nanoformulation: Encapsulating the compound in drug delivery systems like nanoparticles or liposomes. This can improve stability, provide controlled release, and enable targeted delivery.[1][2]
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Combination Therapy: Using this compound in conjunction with other therapeutic agents. This can lead to synergistic effects, allowing for lower, less toxic doses of each compound.[3]
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Structural Modification (Analog Synthesis): Creating derivatives of the molecule to enhance its therapeutic properties, such as increased target affinity or reduced off-target toxicity.
Troubleshooting Guides
Nanoformulation and Drug Delivery Systems
Issue: Low encapsulation efficiency (EE%) and drug loading (DL%) in our nanoformulation.
| Parameter | Troubleshooting Steps | Expected Outcome |
| Drug-to-Carrier Ratio | Optimize the ratio of this compound to the nanocarrier material (e.g., cellulose (B213188) nanofibers, lipids). A 10:3 drug-to-CNF ratio has been identified as optimal for escin.[1][2] | Increased EE% and DL% without significant nanoparticle aggregation. |
| Solvent System | Ensure the solvent used during encapsulation is appropriate for both the drug and the carrier to facilitate efficient interaction. | Improved homogeneity of the drug-carrier mixture and better encapsulation. |
| Sonication/Homogenization | Adjust the power, time, and temperature of sonication or homogenization to ensure proper particle size reduction and drug incorporation. | Uniform nanoparticle size distribution and enhanced drug encapsulation. |
Issue: Rapid initial burst release of the drug from the nanoformulation.
| Parameter | Troubleshooting Steps | Expected Outcome |
| Polymer Coating | Apply a secondary polymer coating (e.g., PEG) to the nanoparticles to create an additional barrier for drug diffusion. | More sustained and controlled release profile over time. |
| Cross-linking | Increase the degree of cross-linking within the nanoparticle matrix to slow down drug release. | Reduced burst release and a more linear release kinetic. |
| Drying Method | Optimize the drying process (e.g., lyophilization vs. spray-drying) to prevent drug migration to the nanoparticle surface. | A more homogenous distribution of the drug within the carrier matrix. |
-
Preparation of Cellulose Nanofibers (CNF): Synthesize CNF from a suitable cellulose source (e.g., cotton linters) using a controlled acid hydrolysis method.
-
Drug Loading:
-
Encapsulation:
-
Stir the mixture at room temperature for a specified period to allow for adsorption and encapsulation.
-
Centrifuge the suspension to separate the drug-loaded nanofibers from the unloaded drug.
-
-
Characterization:
-
Determine the encapsulation efficiency and drug loading using UV-Vis spectroscopy by measuring the amount of free drug in the supernatant.
-
Characterize the morphology and size of the nanoformulation using Scanning Electron Microscopy (SEM).
-
Confirm the interaction between the drug and the carrier using Fourier-Transform Infrared (FTIR) spectroscopy.
-
References
- 1. Enhancing Escin's Therapeutic Efficacy: A Nanoformulation Approach for Improved Stability and Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing Escin's Therapeutic Efficacy: A Nanoformulation Approach for Improved Stability and Anticancer Potential: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of 21-Angeloyl-protoaescigenin and Escin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of two prominent saponins (B1172615): 21-Angeloyl-protoaescigenin and Escin. The information presented herein is curated from experimental data to assist researchers and professionals in drug development in making informed decisions.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a wide range of diseases. Triterpenoid saponins, a diverse group of natural products, have garnered significant interest for their potent anti-inflammatory activities. Among these, Escin, a complex mixture of saponins from horse chestnut ( Aesculus hippocastanum ), is a well-established therapeutic agent. This compound, a specific aglycone derivative, is also recognized for its anti-inflammatory potential. This guide offers a side-by-side comparison of their efficacy, mechanisms of action, and the experimental evidence supporting their anti-inflammatory claims.
Mechanisms of Anti-inflammatory Action
Both this compound and Escin exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Escin has a well-documented dual mechanism of action:
-
NF-κB Inhibition: Escin has been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2][3] By suppressing NF-κB, Escin effectively dampens the inflammatory cascade.
-
Glucocorticoid-like Activity: Escin exhibits effects similar to glucocorticoids by upregulating the expression of the glucocorticoid receptor (GR).[4][5] This leads to a synergistic anti-inflammatory response, likely through the GR-mediated transrepression of pro-inflammatory transcription factors like NF-κB.[4]
This compound also demonstrates anti-inflammatory properties through the inhibition of the NF-κB pathway. While the exact upstream and downstream targets are still under investigation, it is understood to interfere with the signaling cascade that leads to the transcription of inflammatory mediators.
Signaling Pathway Diagram
Caption: Simplified overview of the NF-κB and Glucocorticoid Receptor signaling pathways modulated by Escin and this compound.
Comparative Efficacy: Experimental Data
To provide a clear comparison, the following tables summarize the available quantitative data from key in vivo and in vitro anti-inflammatory assays.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used model assesses the ability of a compound to reduce acute inflammation.
Table 1: Inhibition of Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Time Point (hours) | Inhibition of Edema (%) | Reference |
| Escin | 5 mg/kg | Oral | 3 | Significant | [4] |
| 10 mg/kg | Oral | 3, 4, 5, 6, 8, 12, 24 | Significant | [4] | |
| 1.8 mg/kg | Intravenous | 4-24 | Significant | ||
| This compound | - | - | - | Data not available |
Note: "Significant" indicates a statistically significant reduction in paw edema compared to the control group, as reported in the cited study. Specific percentage inhibition values were not consistently provided across all studies.
In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).
Table 2: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
| Compound | Concentration | IC50 | Reference |
| Escin | - | Data not available | |
| This compound | - | Data not available |
IC50: The half maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the in vivo assessment of acute anti-inflammatory activity.
Caption: Step-by-step workflow for the carrageenan-induced paw edema assay.
Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This protocol details the in vitro assessment of anti-inflammatory activity.
Caption: Step-by-step workflow for the LPS-induced nitric oxide inhibition assay.
Conclusion
Both this compound and Escin demonstrate promising anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Escin's additional glucocorticoid-like activity provides a secondary mechanism that may contribute to its overall efficacy. While quantitative in vivo data for Escin is available, a direct comparison is hampered by the current lack of equivalent data for this compound in standardized models. Further research is warranted to elucidate the specific molecular targets of this compound and to conduct head-to-head comparative studies to definitively establish their relative potencies. This will be crucial for guiding future drug development efforts in the field of anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Saponins in Oncology: Unveiling the Therapeutic Potential of 21-Angeloyl-protoaescigenin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel, effective, and less toxic cancer therapeutics has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates, saponins (B1172615), a class of plant-derived glycosides, have garnered significant attention for their potent anti-tumor activities. This guide provides a comprehensive comparison of the anti-cancer properties of 21-Angeloyl-protoaescigenin and its structurally related compounds against other well-characterized saponins, including Escin, Dioscin, Tubeimoside-1, and Paris Saponins. We present a synthesis of experimental data, detailed methodologies for key assays, and visualizations of the intricate signaling pathways modulated by these compounds.
Comparative Cytotoxicity of Saponins Against Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values of various saponins across a range of human cancer cell lines, providing a quantitative basis for comparing their cytotoxic effects.
Table 1: Cytotoxicity of Protoaescigenin Derivatives and Escin
| Compound/Extract | Cancer Cell Line | Assay | IC50 Value |
| Hippocaesculin (21-O-angeloyl, 22-O-tigloyl R1-barrigenol or 21-O-tigloyl, 22-O-angeloyl R1-barrigenol) | KB (Human oral epidermoid carcinoma) | Cytotoxicity | ED50 ~1.0 µg/mL |
| Barringtogenol-C 21-angelate | KB (Human oral epidermoid carcinoma) | Cytotoxicity | ED50 ~2.0 µg/mL |
| Escin | C6 (Rat glioma) | MTT | 23 µg/mL |
| A549 (Human lung adenocarcinoma) | MTT | 14 µg/mL | |
| Panc-1 (Human pancreatic cancer) | XTT | 10-20 µM |
Table 2: Cytotoxicity of Dioscin
| Compound | Cancer Cell Line | Assay | IC50 Value |
| Dioscin | MDA-MB-435 (Human melanoma) | Growth inhibition | 2.6 µM |
| H14 (Human small cell lung cancer) | Growth inhibition | 0.8 µM | |
| HL60 (Human promyelocytic leukemia) | Growth inhibition | 7.5 µM | |
| HeLa (Human cervical cancer) | Growth inhibition | 4.5 µM | |
| H1650 (Human lung adenocarcinoma) | MTT | 1.7 µM | |
| PC9GR (Human lung adenocarcinoma) | MTT | 2.1 µM | |
| CL97 (Human lung adenocarcinoma) | MTT | 4.1 µM | |
| H1975 (Human lung adenocarcinoma) | MTT | 4.3 µM | |
| MDA-MB-468 (Human triple-negative breast cancer) | MTT | 1.53 µM | |
| MCF-7 (Human breast adenocarcinoma) | MTT | 4.79 µM |
Table 3: Cytotoxicity of Tubeimoside-1
| Compound | Cancer Cell Line | Assay | IC50 Value |
| Tubeimoside-1 | A549 (Human lung adenocarcinoma) | MTT | Data not specified, but inhibits growth |
| PC9 (Human lung adenocarcinoma) | MTT | Data not specified, but inhibits growth |
Table 4: Cytotoxicity of Paris Saponins
| Compound | Cancer Cell Line | Assay | IC50 Value |
| Paris Saponin (B1150181) I | SGC-7901 (Human gastric adenocarcinoma) | MTT | 1.12 µg/mL |
| Paris Saponin VII | HT-29 (Human colorectal adenocarcinoma) | Growth inhibition | 1.02 ± 0.05 µM |
| SW-620 (Human colorectal adenocarcinoma) | Growth inhibition | 4.90 ± 0.23 µM | |
| MDA-MB-231 (Human breast adenocarcinoma) | Proliferation | 3.16 µM | |
| MDA-MB-436 (Human breast adenocarcinoma) | Proliferation | 3.45 µM | |
| MCF-7 (Human breast adenocarcinoma) | Proliferation | 2.86 µM | |
| Pennogenyl Saponin PS 1 (from Paris quadrifolia) | HeLa (Human cervical cancer) | Real-time cell proliferation | 1.11 ± 0.04 µg/mL |
| Pennogenyl Saponin PS 2 (from Paris quadrifolia) | HeLa (Human cervical cancer) | Real-time cell proliferation | 0.87 ± 0.05 µg/mL |
Mechanisms of Action: A Look into Cellular Signaling
Saponins exert their anti-cancer effects through a multitude of mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating various signaling pathways crucial for cancer cell survival and proliferation.
Signaling Pathways Modulated by Saponins
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by the compared saponins.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key in vitro assays used to evaluate the anti-cancer activity of saponins.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Saponin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the saponin in culture medium.
-
Remove the medium from the wells and add 100 µL of the saponin dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the saponin, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells by treating them with the saponin at the desired concentration and for the appropriate duration.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ cells by trypsinization or scraping.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Conclusion and Future Directions
The data compiled in this guide highlight the significant anti-cancer potential of this compound analogs and other saponins. The presence of the angeloyl group appears to be a key structural feature contributing to the cytotoxicity of protoaescigenin-type saponins. While direct comparative data for this compound is still emerging, the information on closely related compounds provides a strong rationale for its further investigation as a potential anti-cancer agent.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of the in vitro and in vivo efficacy of this compound against other leading saponin candidates.
-
Mechanism of Action: Deeper elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Comprehensive preclinical studies in animal models to evaluate the therapeutic index, pharmacokinetics, and potential toxicity of this compound.
-
Synergistic Combinations: Investigating the potential of this compound to enhance the efficacy of existing chemotherapeutic agents and targeted therapies.
The diverse mechanisms of action and potent cytotoxicity of these natural compounds underscore their promise in the development of next-generation cancer therapies. This guide serves as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of saponins in the fight against cancer.
Validating the Anti-Cancer Efficacy of 21-Angeloyl-protoaescigenin in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of 21-Angeloyl-protoaescigenin and the standard chemotherapeutic agent, 5-Fluorouracil (5-FU), in colorectal cancer xenograft models. The data presented is compiled from multiple preclinical studies to offer a comprehensive overview of their respective performances. While direct head-to-head studies are limited, this guide synthesizes available data to facilitate an objective comparison.
Comparative Efficacy in Colorectal Cancer Xenograft Models
The following tables summarize the in vivo and in vitro anti-cancer effects of a structurally similar flavonoid to this compound, apigenin, and 5-Fluorouracil on colorectal cancer.
Table 1: In Vivo Tumor Growth Inhibition in Colorectal Cancer Xenograft Models
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) / Reduction | Xenograft Model | Reference |
| Apigenin (proxy for this compound) | Not specified | ~30% | Human colon cancer cells in SCID mice | [1] |
| Apigenin + ABT-263 | Not specified | Up to 70% | Human colon cancer cells in SCID mice | [1] |
| Apigenin | Not specified | Significant inhibition at 21 and 27 days | SW480 cells in nude mice | [2] |
| 5-Fluorouracil | 10 mg/kg | 35.8% reduction in tumor growth | Colon cancer cells in a mouse xenograft model | [3] |
| 5-Fluorouracil + Rutaecarpine | 10 mg/kg (5-FU) | ~90% reduction in tumor weight and volume | Colon cancer cells in a mouse xenograft model | [3] |
Table 2: In Vitro Effects on Apoptosis and Cell Cycle in Colorectal Cancer Cell Lines
| Parameter | This compound (proxy: Apigenin/Natural Compound) | 5-Fluorouracil | Cell Line | Reference |
| Apoptosis Induction | Increased from ~5% to ~20% | Increased to 11.04% | HCT116 / SW480 | [4] |
| Bcl-2 Expression | Downregulated | - | HCT116 | |
| Bax Expression | Upregulated | - | HCT116 / SW480 | [1] |
| Caspase-3 Activation | Activated | Activated | HCT116 | [3] |
| Cell Cycle Arrest | G2/M phase arrest (up to 64% at 80 µM) | - | SW480 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
In Vivo Xenograft Study Protocol
-
Cell Culture: Human colorectal cancer cells (e.g., SW480, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or SCID mice), typically 4-6 weeks old, are used. Animals are allowed to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation: A suspension of 1-5 x 10⁶ cancer cells in 100-200 µL of sterile PBS or culture medium is injected subcutaneously into the flank of each mouse. Tumor growth is monitored regularly.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups.
-
This compound (or proxy compound): Administered via oral gavage or intraperitoneal injection at a predetermined dose and schedule.
-
5-Fluorouracil: Typically administered intraperitoneally at doses ranging from 10-50 mg/kg, depending on the study design.[3]
-
Control Group: Receives the vehicle used to dissolve the test compounds.
-
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured with calipers at regular intervals. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: Cells or tumor tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against Bcl-2, Bax, and cleaved Caspase-3 overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Visualization of Molecular Pathways
Apoptosis Signaling Pathway
The following diagram illustrates the key signaling events in apoptosis that are modulated by this compound, leading to programmed cell death in cancer cells.
Caption: Apoptosis signaling cascade induced by this compound.
Cell Cycle Regulation at the G2/M Checkpoint
This diagram illustrates how this compound induces cell cycle arrest at the G2/M phase, a critical checkpoint for preventing the proliferation of cancer cells.
Caption: Mechanism of this compound-induced G2/M cell cycle arrest.
Experimental Workflow for Xenograft Model Study
The following diagram outlines the typical workflow for evaluating the anti-cancer efficacy of a compound using a xenograft mouse model.
Caption: Workflow of a typical in vivo xenograft efficacy study.
References
- 1. Apigenin sensitizes colon cancer cells to antitumor activity of ABT-263 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apigenin suppresses the growth of colorectal cancer xenografts via phosphorylation and up-regulated FADD expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil Combined with Rutaecarpine Synergistically Suppresses the Growth of Colon Cancer Cells by Inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 21-Angeloyl-protoaescigenin's Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic activity of 21-Angeloyl-protoaescigenin and other related triterpenoid (B12794562) saponins (B1172615) across various cancer cell lines. The information is compiled from existing literature to aid researchers in the design of new experiments and to provide a baseline for the evaluation of this promising natural compound.
Data Presentation: Comparative Cytotoxicity of Triterpenoid Saponins
The cytotoxic effects of saponins are often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While specific comparative data for this compound across a wide range of cell lines is limited in the currently available literature, the following table summarizes the IC50 values of various triterpenoid saponins in common cancer cell lines to provide a contextual reference. The activity of these compounds underscores the importance of the aglycone structure and the nature of substitutions, with the angeloyl group being a key determinant of cytotoxicity.[1]
| Compound/Extract | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | MCF-7 (Breast) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Oleanolic Acid | 98.9 ± 0.05 µM | 83.6 ± 0.05 µM | 408.3 ± 0.05 µM | Data not available | [2] |
| Ursolic Acid | 21.9 ± 0.05 µM | 11.2 ± 0.05 µM | 104.2 ± 0.05 µM | Data not available | [2] |
| Hederagenin | 78.4 ± 0.05 µM | 56.4 ± 0.05 µM | 40.4 ± 0.05 µM | Data not available | [2] |
| Benzimidazole derivative (se-182) | 15.80 µg/mL | Data not available | 15.58 µg/mL | Data not available | [3] |
| Moringa oleifera Seed Essential Oil | Data not available | 422.8 µg/mL | 751.9 µg/mL | 226.1 µg/mL | [4] |
| Carissa macrocarpa MeOH fraction | 1.57 ± 0.04 µg/mL | Data not available | Data not available | Data not available | [5] |
Note: The presented data is for comparative purposes. Direct comparison should be made with caution due to variations in experimental conditions between studies. Further research is required to establish a comprehensive cytotoxic profile of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, HeLa, HepG2, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of this compound and incubate for another 24 to 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The cell viability is expressed as a percentage of the control (untreated cells).
Caption: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect key proteins involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-phospho-Akt, anti-phospho-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Caption: Western blot analysis workflow.
Signaling Pathways
Triterpenoid saponins have been shown to induce apoptosis in cancer cells through various signaling pathways. While the specific pathway for this compound is not yet fully elucidated, studies on similar compounds suggest the involvement of the intrinsic apoptosis pathway and modulation of the PI3K/Akt/mTOR signaling cascade.[6][7][8][9][10]
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. It is hypothesized that this compound may exert its cytotoxic effects by inhibiting this pathway, leading to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins.
Caption: Hypothesized signaling pathway for this compound.
References
- 1. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity in HeLa and MCF-7 cells via apoptopic cell death by a sterol molecule Cholesta-4,6-dien-3-ol (EK-7), from the marine ascidian <i>Eudistoma kaverium</i> - Journal of King Saud University - Science [jksus.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Evaluation of Cytotoxic Activities of Essential Oil from Moringa oleifera Seeds on HeLa, HepG2, MCF-7, CACO-2 and L929 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis through inactivation of ROS-dependent PI3K/Akt signaling pathway by platycodin D in human bladder urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of PI3K/Akt-Mediated Apoptosis in Osteoclasts Is a Key Approach for Buxue Tongluo Pills to Treat Osteonecrosis of the Femoral Head - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
A Comparative Analysis of 21-Angeloyl-protoaescigenin and Synthetic Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the naturally derived saponin (B1150181), 21-Angeloyl-protoaescigenin, and commonly used synthetic anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) and the corticosteroid dexamethasone. The comparison focuses on their mechanisms of action, supported by available experimental data, to offer insights for research and drug development.
Executive Summary
Inflammation is a complex biological response, and its pharmacological modulation is crucial in treating a variety of diseases. Synthetic anti-inflammatory drugs like NSAIDs and corticosteroids are mainstays in clinical practice, with well-characterized mechanisms of action. There is growing interest in natural compounds, such as this compound, a triterpenoid (B12794562) saponin, for their potential anti-inflammatory properties. This guide delves into a comparative analysis of these compounds, highlighting their distinct and overlapping pathways. While extensive data is available for synthetic drugs, research on this compound is less mature. This comparison is based on current knowledge, including data on the parent compound, protoaescigenin, and the closely related mixture, escin (B49666), to infer the potential mechanisms of this compound.
Mechanisms of Action
Synthetic Anti-inflammatory Drugs
Diclofenac (NSAID): Diclofenac primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, diclofenac reduces the production of these pro-inflammatory prostaglandins.
Dexamethasone (Corticosteroid): Dexamethasone, a potent synthetic glucocorticoid, functions by binding to intracellular glucocorticoid receptors (GR). Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression. Its primary anti-inflammatory effects are achieved by:
-
Transrepression: Inhibiting the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to a decreased expression of pro-inflammatory cytokines like TNF-α and IL-6.
-
Transactivation: Increasing the expression of anti-inflammatory proteins.
This compound (Natural Saponin)
Direct and extensive research on the specific anti-inflammatory mechanism of this compound is limited. However, based on studies of its parent compound, protoaescigenin, and the related saponin mixture, escin, its mechanism is likely to involve the modulation of the NF-κB signaling pathway.[1][2] Escin has been shown to exert glucocorticoid-like effects by interacting with the glucocorticoid receptor, which in turn inhibits the NF-κB pathway.[1][2] This suggests that this compound may share a similar mechanism, reducing the expression of pro-inflammatory mediators.
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the key signaling pathways involved.
References
A Head-to-Head Comparison of 21-Angeloyl-protoaescigenin Analogs and Other Prominent Natural Compounds in Inflammation and Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of natural compounds related to 21-Angeloyl-protoaescigenin, namely decursin (B1670152) and decursinol (B1670153) angelate, alongside 2-angeloyl ent-dihydrotumanoic acid. These compounds are evaluated against the well-established natural products: curcumin, resveratrol, and quercetin. The focus of this comparison is on their anti-inflammatory and anti-cancer properties, with supporting experimental data and detailed methodologies to aid in research and development.
Executive Summary
Natural products are a rich source of bioactive compounds with therapeutic potential. This guide delves into the comparative efficacy of several such compounds in the context of inflammation and cancer, two interconnected pathological processes. While a direct precursor, this compound, has limited specific data, its structural relatives, decursin and decursinol angelate, have demonstrated significant biological activity. This guide presents available quantitative data on these compounds and compares them with curcumin, resveratrol, and quercetin, which are widely studied for their pleiotropic health benefits. The objective is to provide a clear, evidence-based resource to inform further research and drug discovery efforts.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the anti-inflammatory and anti-cancer activities of the selected natural compounds. It is important to note that IC50 values can vary significantly based on the cell line, assay conditions, and duration of exposure. Therefore, the context provided in the tables is crucial for interpretation.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value | Key Findings & Mechanism |
| Decursin | NF-κB Inhibition (Luciferase Assay) | RAW264.7 | ~15-20 µM | Inhibits NF-κB activation by blocking IκBα degradation and subsequent nuclear translocation of NF-κB.[1] |
| Curcumin | NF-κB Inhibition (Luciferase Assay) | RAW264.7 | ~18 µM | Inhibits NF-κB signaling through multiple mechanisms, including inhibition of IKKβ phosphorylation.[1][[“]] |
| Quercetin | Inhibition of Inflammatory Mediators | Rat Air Pouch Model | 10 mg/kg | Suppressed PGE2, TNF-α, RANTES, and MIP-2 levels. |
| 2-angeloyl ent-dihydrotumanoic acid | Inhibition of Pro-inflammatory Mediators | Murine Peritoneal Macrophages | >115 µM | Decreased the release of pro-inflammatory mediators.[3][4][5] |
Table 2: Comparative Anti-Cancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value | Duration |
| Decursinol angelate | PC-3 | Prostate Cancer | 13.63 µM | Not Specified |
| Resveratrol | U937, MOLT-4 | Leukemia | Moderate Inhibition | Not Specified |
| MCF-7, HepG2, A549 | Breast, Liver, Lung Cancer | Moderate Inhibition | Not Specified | |
| Caco-2, HCT116, SW480 | Colon Cancer | Slight Inhibition | Not Specified | |
| Curcumin | NCI/ADR-RES | Ovarian Cancer | 23 µg/mL | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, or 0.2% Nonidet P-40 and 8 mM HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash them with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and < 1 µL of 100 µg/mL PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry as soon as possible.[6][7]
Griess Assay for Nitric Oxide (NO) Production
This colorimetric assay measures the level of nitrite (B80452) (a stable metabolite of NO) in cell culture supernatants as an indicator of NO production.
Materials:
-
Griess Reagent (e.g., a mixture of sulfanilamide (B372717) and N-1-napthylethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite standard solutions
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatants after treatment.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reaction: Add 50 µL of the sample or standard to a 96-well plate, followed by the addition of the Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[8][9]
ELISA for TNF-α
This enzyme-linked immunosorbent assay is used to quantify the concentration of the pro-inflammatory cytokine TNF-α in cell culture supernatants or other biological samples.
Materials:
-
TNF-α ELISA kit (containing a pre-coated plate, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Wash buffer
-
Microplate reader
Procedure:
-
Sample and Standard Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes).
-
Washing: Wash the plate several times with wash buffer to remove unbound substances.
-
Detection Antibody Addition: Add the biotin-labeled detection antibody and incubate.
-
HRP-Streptavidin Addition: After another wash step, add HRP-Streptavidin and incubate.
-
Substrate Addition: Following a final wash, add the TMB substrate, which will develop a blue color in the presence of the HRP enzyme.
-
Stopping the Reaction: Add the stop solution to turn the color to yellow.
-
Absorbance Measurement: Measure the optical density at 450 nm using a microplate reader.[10][11]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these natural compounds are often attributed to their ability to modulate key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Its aberrant activation is also implicated in cancer development and progression.
References
- 1. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Pharmacological evaluation of 2-angeloyl ent-dihydrotucumanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological evaluation of 2-angeloyl ent-dihydrotucumanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. kumc.edu [kumc.edu]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. Griess Reagent System Protocol [worldwide.promega.com]
- 10. mpbio.com [mpbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validating the Mechanism of Action of 21-Angeloyl-protoaescigenin: A Guide to siRNA-Based Target Identification
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic agents necessitates a thorough understanding of their molecular mechanisms. 21-Angeloyl-protoaescigenin, a triterpenoid (B12794562) saponin, has garnered interest for its potential anti-inflammatory and anti-cancer properties. However, the precise molecular targets and signaling pathways modulated by this compound remain largely uncharacterized. This guide outlines a comparative framework for validating the hypothesized mechanism of action of this compound utilizing small interfering RNA (siRNA) technology, a powerful tool for transient gene silencing.
While specific targets for this compound are not yet definitively identified in publicly available literature, this guide will present a hypothetical scenario to illustrate the validation process. We will hypothesize that this compound exerts its anti-inflammatory effects by inhibiting the expression of a key pro-inflammatory protein, "Target Protein X," which is involved in the "Inflammatory Signaling Pathway Y."
Comparison of Experimental Approaches: Validating Target Engagement
To validate that the effects of this compound are mediated through Target Protein X, a comparison between cells treated with the compound alone, siRNA against Target Protein X alone, and a combination of both is essential. Below is a table summarizing the expected outcomes and their interpretations.
| Treatment Group | Expected Effect on Target Protein X Expression | Expected Effect on Downstream Inflammatory Marker (e.g., IL-6) | Interpretation |
| Vehicle Control | Normal | Normal | Baseline cellular activity. |
| This compound | Decreased | Decreased | Compound inhibits the inflammatory pathway, potentially by reducing Target Protein X. |
| Scrambled siRNA (Control) | Normal | Normal | Demonstrates that the siRNA delivery method itself does not cause non-specific effects. |
| siRNA against Target Protein X | Significantly Decreased | Significantly Decreased | Confirms that knockdown of Target Protein X reduces inflammation. |
| This compound + siRNA against Target Protein X | Significantly Decreased | No significant additive decrease compared to siRNA alone | If the effect is not additive, it suggests that this compound acts on the same target, and the pathway is already maximally inhibited by the siRNA. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols outline the key experiments for validating the mechanism of action of this compound using siRNA.
Cell Culture and Treatment
-
Cell Line Selection: Utilize a relevant cell line known to express Target Protein X and exhibit an inflammatory response (e.g., RAW 264.7 macrophages or HT-29 colorectal cancer cells).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).
-
Allow cells to adhere and reach 60-70% confluency before transfection.
-
Treat cells with this compound at a pre-determined optimal concentration.
-
For the combination treatment, add the compound after the siRNA transfection period as described below.
-
siRNA Transfection
-
siRNA Design: Obtain at least two independent, validated siRNA sequences targeting different regions of the Target Protein X mRNA, along with a non-targeting scrambled control siRNA.
-
Transfection Reagent: Use a commercially available lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's instructions.
-
Complex Formation:
-
Dilute siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium.
-
-
Incubation: Culture the cells for 24-72 hours post-transfection to allow for target protein knockdown before proceeding with further assays.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for Target Protein X and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for Target Protein X overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect cell culture supernatants from all treatment groups.
-
ELISA Procedure: Perform an ELISA for the downstream inflammatory marker (e.g., IL-6) using a commercial kit according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of the analyte based on a standard curve.
Visualizing the Workflow and Signaling Pathway
Clear diagrams are essential for communicating complex biological processes and experimental designs.
Caption: A generalized workflow for validating the mechanism of action using siRNA.
Caption: Hypothetical signaling pathway illustrating the points of intervention.
Conclusion
The validation of a drug's mechanism of action is a cornerstone of preclinical development. The strategic use of siRNA to specifically silence a hypothesized target provides a robust method to confirm whether the pharmacological effects of a compound like this compound are on-target. The experimental framework and protocols detailed in this guide offer a systematic approach for researchers to rigorously test their hypotheses and build a compelling data package for this promising natural product. The lack of an identified specific target for this compound in current literature highlights a critical knowledge gap and an opportunity for further investigation. The methodologies described herein provide a clear path forward once a putative target is identified through screening or computational methods.
Synergistic Antitumor Effects of 21-Angeloyl-protoaescigenin in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of therapeutic agents is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and minimize toxicity. This guide provides a comprehensive assessment of the synergistic potential of 21-Angeloyl-protoaescigenin, a prominent triterpenoid (B12794562) saponin, when used in conjunction with conventional chemotherapy drugs. Due to a lack of direct studies on this compound, this analysis utilizes data from studies on escin (B49666), a closely related and well-researched compound, as a proxy to explore its synergistic effects and underlying mechanisms.
Comparative Analysis of Escin Combination Therapy in Pancreatic Cancer
Studies on the pancreatic cancer cell line Panc-1 have demonstrated that escin exhibits differential synergistic effects when combined with cisplatin (B142131) and gemcitabine (B846). The combination of escin with cisplatin results in a significant synergistic cytotoxic effect, while its combination with gemcitabine shows only an additive effect.[1][2]
Quantitative Data Summary
The following table summarizes the cytotoxic effects of escin alone and in combination with cisplatin and gemcitabine on Panc-1 pancreatic cancer cells.
| Treatment | Cell Line | IC50 (Escin alone) | Combination Effect with Cisplatin | Combination Effect with Gemcitabine | Reference |
| Escin | Panc-1 | 10-20 µM | Synergistic (CI < 1, with values < 0.5 at higher concentrations) | Additive | [1] |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. While specific CI values were not detailed in a tabular format in the source, the synergistic effect with cisplatin was explicitly stated to be significant.[1]
Mechanistic Insights: Signaling Pathways
The synergistic effect of escin in combination with cisplatin is attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis. A primary mechanism is the downregulation of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[1][2][3]
The combination of escin and cisplatin leads to enhanced apoptosis. High concentrations of escin have been shown to induce apoptosis in pancreatic cancer cells.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of escin's synergistic effects are provided below.
Cell Viability Assay (XTT)
-
Cell Seeding: Panc-1 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach for 24 hours.[1]
-
Drug Treatment: Cells are treated with various concentrations of escin, cisplatin, or gemcitabine, both individually and in combination, for 72 hours.[1]
-
XTT Reagent Addition: Following treatment, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well.
-
Incubation: The plates are incubated for 2-4 hours to allow for the conversion of XTT to a formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) and the Combination Index (CI) are determined using software such as CalcuSyn.[1]
Apoptosis Assay (FACS Analysis)
-
Cell Treatment: Panc-1 cells are treated with escin, cisplatin, or their combination for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified. In one study, 20 µM of escin induced apoptosis in 10% of Panc-1 cells, while 30 µM resulted in approximately 50% apoptotic cells.[1]
Western Blot Analysis for NF-κB Pathway Proteins
-
Protein Extraction: Following drug treatment, Panc-1 cells are lysed to extract total cellular protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for NF-κB pathway proteins (e.g., p65, IκBα, phospho-IκBα).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Escin treatment has been shown to reduce the levels of p65 in both the cytosol and nucleus, as well as the total and phosphorylated levels of IκBα in a dose-dependent manner.[1]
Conclusion
The available evidence, using escin as a proxy, strongly suggests that this compound holds significant promise for use in combination cancer therapy. Its synergistic interaction with cisplatin, mediated through the inhibition of the pro-survival NF-κB pathway and enhancement of apoptosis, provides a strong rationale for further preclinical and clinical investigation. These findings highlight the potential to reduce the required doses of conventional chemotherapeutic agents, thereby potentially mitigating their associated toxicities while achieving superior antitumor efficacy. Future studies should focus on directly evaluating the synergistic effects of this compound with a broader range of anticancer drugs and in various cancer models to fully elucidate its therapeutic potential.
References
- 1. Escin Chemosensitizes Human Pancreatic Cancer Cells and Inhibits the Nuclear Factor-kappaB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Escin Chemosensitizes Human Pancreatic Cancer Cells and Inhibits the Nuclear Factor-kappaB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Escin augments the efficacy of gemcitabine through down-regulation of nuclear factor-κB and nuclear factor-κB-regulated gene products in pancreatic cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 21-Angeloyl-protoaescigenin
Hazard Profile and Safety Recommendations
Based on data for Escin, 21-Angeloyl-protoaescigenin should be presumed to have a similar hazard profile. Key hazards include acute oral and inhalation toxicity, serious eye irritation, and toxicity to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is therefore mandatory.
Table 1: Summary of Hazard Classifications for Related Compound Escin
| Hazard Statement Code | Description | Classification |
| H302 | Harmful if swallowed | Acute Toxicity, Oral |
| H332 | Harmful if inhaled | Acute Toxicity, Inh. |
| H319 | Causes serious eye irritation | Eye Irritation |
| H335 | May cause respiratory irritation | STOT SE |
| H411 | Toxic to aquatic life with long lasting effects | Hazardous to Aquatic |
STOT SE: Specific Target Organ Toxicity - Single Exposure
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is essential. This includes:
-
Hand Protection: Wear protective gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2][3]
-
Eye Protection: Use safety glasses to prevent eye contact.[3]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH (US) or CEN (EU) approved particulate respirator is necessary.[3]
-
Body Protection: A lab coat or other protective clothing should be worn.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste.
-
Waste Identification and Segregation:
-
Treat all this compound, including unused product, contaminated materials (e.g., gloves, weighing paper, pipette tips), and rinsate from cleaning glassware, as hazardous waste.
-
This waste stream must be segregated from non-hazardous laboratory trash.
-
-
Containerization:
-
Collect all solid and liquid waste in a designated, properly labeled, and sealed hazardous waste container.
-
Ensure the container is compatible with the chemical to prevent degradation or reaction.
-
For acutely toxic "P-listed" wastes, regulations may require that the container volume does not exceed one quart. While this compound is not explicitly P-listed, following this stricter guideline is a good precautionary measure.[4]
-
-
Labeling:
-
Affix a hazardous waste label to the container immediately upon starting waste accumulation.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date.
-
-
-
Storage:
-
Spill Management:
-
In the event of a spill, avoid creating dust.[3]
-
Mechanically collect the spilled material using absorbent pads or a vacuum cleaner equipped with a HEPA filter.
-
Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Ventilate the affected area and clean the surface with soap and water, collecting the cleaning water as hazardous waste.[3]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
The recommended method of disposal is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
-
Do not discharge this compound waste into drains or sewer systems.[1][2]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can manage and dispose of this compound waste in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific environmental health and safety guidelines.
References
Personal protective equipment for handling 21-Angeloyl-protoaescigenin
Essential Safety and Handling Guide for 21-Angeloyl-protoaescigenin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of this compound. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this compound.
Hazard Identification and Classification
Potential Hazards:
-
Eye Irritation: Causes serious eye irritation.[1][2][5][6][7][8]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][6][7][8]
-
Skin Irritation: May cause skin irritation or an allergic skin reaction.[3][4]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][2]
GHS Hazard Pictograms (Anticipated):
| Pictogram | Hazard Class |
|
| Acute Toxicity (Oral), Eye Irritation, Respiratory Irritation, Skin Sensitization |
|
| Hazardous to the Aquatic Environment |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.
| PPE Category | Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] | Protects against dust particles and splashes that can cause serious eye irritation. |
| Skin Protection | - Nitrile or other chemically resistant gloves.- A fully fastened lab coat.[9] | Prevents skin contact, irritation, and potential allergic reactions. |
| Respiratory Protection | - Use in a well-ventilated area, preferably a chemical fume hood.[10][11]- If a fume hood is not available, a NIOSH-approved particulate respirator (e.g., N95) is required. | Minimizes inhalation of airborne powder, which can cause respiratory irritation.[12] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Operational Plan:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any dust or aerosols.[9][10][13]
-
Weighing:
-
Solution Preparation: When preparing solutions, add the solvent to the container with the pre-weighed powder. This should be done in a fume hood.[13]
-
General Hygiene: Wash hands thoroughly with soap and water after handling the compound.[2][5] Do not eat, drink, or smoke in the laboratory area.[1][2]
Storage Plan:
| Storage Condition | Recommendation |
| Container | Keep the container tightly closed and properly labeled.[1][2][5] |
| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4] |
| Temperature | Follow the manufacturer's recommendations for storage temperature. |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | First Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][14] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation or a rash occurs, seek medical attention.[4][14] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4][6] |
| Spill | - For small spills, gently sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[5]- For larger spills, evacuate the area and follow institutional emergency procedures. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste Container: Collect waste in a clearly labeled, sealed container.
-
Disposal Method: Chemical incineration is a common method for disposal.[1] Do not allow the substance to enter drains or waterways due to its toxicity to aquatic life.[2][5]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the recommended workflow for handling this compound and the logical relationship of safety protocols.
Caption: This diagram outlines the procedural steps for safely handling this compound.
Caption: This diagram illustrates the hierarchy of controls for mitigating exposure risks.
References
- 1. biosynth.com [biosynth.com]
- 2. chemos.de [chemos.de]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. uwlax.edu [uwlax.edu]
- 12. Powder Handling - AirClean Systems [aircleansystems.com]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
